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  • Product: (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride
  • CAS: 137524-88-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in Drug Discovery

Structural Significance & Causality in Medicinal Chemistry In modern drug discovery, the strategic incorporation of heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of l...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Causality in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) serves as a highly specialized chiral building block, frequently utilized in proteomics research and the synthesis of targeted therapeutics, such as pyrrolo[3,4-d]pyrimidine-based kinase inhibitors[1][2].

As an application scientist, I approach this compound not merely as a reagent, but as a calibrated structural module. The rationale behind its specific chemical form is driven by three mechanistic pillars:

  • The Morpholine Core: The oxygen-nitrogen heterocycle acts as a weak base and a hydrophilic modulator. By appending this moiety to a hydrophobic pharmacophore, we significantly reduce the overall LogP, thereby enhancing aqueous solubility and metabolic stability against hepatic cytochromes.

  • The (2S) Stereocenter: Chirality is non-negotiable in kinase inhibition. The (2S) configuration dictates the precise spatial vector of the primary amine. This specific orientation allows the amine to project into the solvent-exposed channel of the kinase ATP-binding pocket, forming critical hydrogen bonds that drastically improve target affinity compared to the (2R) enantiomer or racemic mixtures[2].

  • The Dihydrochloride Salt Form: The free base form of this compound (CAS: 141814-57-5) is an oily liquid or low-melting solid that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates)[3]. Converting it to the dihydrochloride salt ensures stoichiometric protonation of both the morpholine nitrogen and the primary amine. This creates a highly crystalline, thermodynamically stable powder that guarantees precise molar dosing during synthesis.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical data required for formulation and synthetic planning[4][5][6].

PropertyValueCausality / Impact
Chemical Name (2S)-4-Methyl-2-morpholinemethanamine DihydrochlorideNomenclature standard for regulatory filing.
CAS Number 137524-88-0Unique identifier for the (2S) di-HCl salt form.
Molecular Formula C₆H₁₆Cl₂N₂OIndicates the 1:2 stoichiometry of base to HCl.
Molecular Weight 203.11 g/mol Critical for calculating precise molar equivalents.
Appearance White to off-white crystalline powderIndicates high purity and thermodynamic stability.
pKa (Calculated) ~8.3 (Morpholine N), ~9.5 (Primary Amine)Dictates ionization state at physiological pH (7.4).
Solubility >50 mg/mL in H₂O and DMSOEnsures complete dissolution in biological assays.

Application Workflow: Kinase Inhibitor Design

When integrating this building block into a discovery pipeline, it is typically coupled to a halogenated core via Nucleophilic Aromatic Substitution (SNAr) or amidation. The workflow below illustrates the logical progression of this integration.

KinaseDesign Core Pharmacophore Core (e.g., Pyrrolo-pyrimidine) Coupling SNAr / Amidation Coupling Core->Coupling Amine (2S)-4-Methyl-2- morpholinemethanamine Amine->Coupling Lead Lead Compound (Kinase Inhibitor) Coupling->Lead Yields Sol Improved Aqueous Solubility Lead->Sol Property Aff Enhanced Target Affinity (Chiral) Lead->Aff Property

Fig 1. Synthetic integration of (2S)-4-Methyl-2-morpholinemethanamine into kinase inhibitors.

Experimental Methodologies (Self-Validating Systems)

Trustworthiness in drug discovery relies on protocols that inherently prove their own validity. The following methodologies are designed as self-validating systems to ensure the integrity of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride before it enters the synthetic pipeline.

Protocol 1: LC-MS/MS Analysis for Purity and Mass Confirmation

Purpose: To confirm the exact mass (m/z 131.1 [M+H]⁺ for the dissociated free base) and ensure chemical purity >98%. Self-Validation Mechanism: The protocol mandates the injection of a mobile phase blank prior to the sample to rule out column carryover, followed by a co-injection with a certified reference standard to lock the retention time.

  • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • System Setup: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Set the flow rate to 0.4 mL/min.

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Validation Step: Inject the blank. If the baseline is flat, inject the sample. The primary peak must account for >98% of the total UV area (at 210 nm), with a corresponding mass spectrum of 131.1 m/z.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Purpose: To guarantee that the (2S) configuration is present at >99% ee, preventing off-target toxicities associated with the (2R) enantiomer. Self-Validation Mechanism: The assay is validated by spiking the sample with the racemic free base mixture (CAS: 141814-57-5)[3]. A valid run must demonstrate baseline resolution (Rs > 1.5) of two distinct peaks.

  • Preparation: Free-base the sample using a mild aqueous carbonate buffer, extract into ethyl acetate, and dry. Dissolve in Hexane/Isopropanol (90:10).

  • System Setup: Use a chiral stationary phase column (e.g., Chiralpak AD-H).

  • Validation Step: Run the racemic spike control. Confirm two peaks.

  • Execution: Run the pure sample. Calculate ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

Protocol 3: Kinetic Aqueous Solubility Assay (Nephelometry)

Purpose: To determine the thermodynamic solubility limit in physiological buffer (pH 7.4). Self-Validation Mechanism: The inclusion of a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone). If the controls deviate from their established historical ranges, the assay is flagged and rejected.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) across a concentration gradient (1 µM to 500 µM), keeping final DMSO concentration <1%.

  • Incubation: Incubate at 37°C for 2 hours with shaking.

  • Measurement: Measure light scattering (nephelometry) at 620 nm. The onset of precipitation (increased scattering) marks the kinetic solubility limit.

Analytical Quality Control Workflow

The logical progression of the self-validating protocols forms a strict quality gate, visualized below:

QCWorkflow Step1 1. Salt Dissociation (Aqueous Buffer pH 7.4) Step2 2. LC-MS/MS Profiling (Mass & Purity >98%) Step1->Step2 Step3 3. Chiral HPLC (Enantiomeric Excess >99%) Step2->Step3 Step4 4. Kinetic Solubility (Nephelometry) Step3->Step4 Decision Quality Gate: Pass Specs? Step4->Decision Proceed Proceed to Synthesis/Assay Decision->Proceed Yes Reject Repurify / Recrystallize Decision->Reject No

Fig 2. Self-validating analytical workflow for purity and solubility assessment.

Conclusion

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is an indispensable asset in the medicinal chemist's toolkit. By leveraging its unique physicochemical properties—specifically its hydrophilicity and precise stereochemistry—researchers can systematically rescue poorly soluble pharmacophores and enhance target-specific binding. Adhering to the rigorous, self-validating analytical frameworks outlined in this guide ensures that downstream biological data remains robust, reproducible, and scientifically sound.

References

  • Title: United States Patent - Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) Source: Google APIs / US Patent Office URL: [Link]

  • Title: (4-Methylmorpholin-2-yl)methanamine | CAS 141814-57-5 Source: American Elements URL: [Link]

Sources

Exploratory

Structural Profiling and Stereochemical Elucidation of (2S)-4-Methyl-2-morpholinemethanamine: A Technical Guide

Executive Overview In modern drug discovery, the spatial orientation of functional groups dictates the pharmacodynamic efficacy and pharmacokinetic profile of an active pharmaceutical ingredient (API). (2S)-4-Methyl-2-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the spatial orientation of functional groups dictates the pharmacodynamic efficacy and pharmacokinetic profile of an active pharmaceutical ingredient (API). (2S)-4-Methyl-2-morpholinemethanamine (and its highly stable dihydrochloride salt, CAS: 137524-88-0) serves as a critical chiral building block in the synthesis of complex therapeutics, including dual-acting biofilm inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors .

As a Senior Application Scientist, I have found that successful integration of this diamine into discovery pipelines requires a rigorous understanding of its solid-state crystallography, solution-phase conformational dynamics, and enantiomeric validation. This whitepaper provides an authoritative framework for characterizing and utilizing this essential morpholine derivative.

Conformational Dynamics and Stereochemistry

From a mechanistic standpoint, the morpholine core of (2S)-4-Methyl-2-morpholinemethanamine predominantly adopts a classic chair conformation to minimize torsional strain. The stereocenter at the C2 position is fixed in the (S) configuration.

The bulky methanamine group (–CH₂NH₂) at C2 strongly prefers an equatorial orientation . If forced into an axial position, it would suffer severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Meanwhile, the N4-methyl group undergoes rapid pyramidal inversion at room temperature in the free base form. However, the lowest-energy conformer places the N-methyl group in the equatorial position, operating synergistically with the C2 substituent to maintain the thermodynamic stability of the heterocycle .

SynthesisWorkflow N1 (S)-Epichlorohydrin (Chiral Pool) N2 Ring Opening with N-Methylamine N1->N2 N3 Cyclization (Morpholine Core Formation) N2->N3 N4 Azidation & Reduction (Methanamine Formation) N3->N4 N5 (2S)-4-Methyl-2- morpholinemethanamine N4->N5 N6 HCl Salt Formation (Dihydrochloride) N5->N6

Fig 1: Enantioselective synthesis workflow for (2S)-4-Methyl-2-morpholinemethanamine.

Crystallographic Architecture of the Dihydrochloride Salt

While the free base is a liquid prone to oxidative degradation and CO₂ absorption from the atmosphere, the dihydrochloride salt is a highly crystalline, bench-stable solid.

In the crystal lattice, protonation occurs at both the primary amine and the tertiary morpholine nitrogen. The electrostatic repulsion between these two densely charged ammonium centers (N4⁺ and the primary NH₃⁺) is mitigated by an extended anti-periplanar arrangement of the exocyclic C–C and C–N bonds. The crystal packing is driven by a robust 3D hydrogen-bonding network: the primary amine acts as a hydrogen bond donor to three distinct chloride ions, while the protonated morpholine nitrogen donates to a fourth. This dense ionic lattice explains the compound's high melting point and exceptional aqueous solubility .

Crystallography C1 Vapor Diffusion Crystallization C2 X-Ray Diffraction (Data Collection) C1->C2 C3 Phase Problem Resolution C2->C3 C4 Stereochemical Assignment C3->C4

Fig 2: X-ray crystallography workflow for absolute stereochemical configuration.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the fundamental causality behind each operational step.

Protocol I: Single-Crystal Growth via Vapor Diffusion

Determining the absolute configuration requires diffraction-quality single crystals. Vapor diffusion is the optimal technique for highly soluble salts.

  • Solvent Selection & Dissolution : Dissolve 50 mg of (2S)-4-Methyl-2-morpholinemethanamine dihydrochloride in 1 mL of anhydrous methanol.

    • Causality: Methanol provides high solubility for the polar dihydrochloride salt, ensuring a clear, saturated initial state without premature precipitation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which kinetically favors the formation of microcrystalline powders instead of the desired single crystals.

  • Anti-Solvent Chamber Setup : Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

    • Causality: Diethyl ether has a significantly higher vapor pressure than methanol. It will slowly diffuse into the inner vial over several days, gradually lowering the dielectric constant of the solvent mixture and inducing a state of controlled supersaturation.

  • Incubation : Store the setup in a vibration-free environment at 4 °C for 7–14 days.

    • Causality: Lower temperatures reduce thermal kinetic energy, favoring the thermodynamic growth of a single, well-ordered crystal lattice over rapid, kinetically driven precipitation.

  • Validation Checkpoint : Examine the resulting vial under a polarized light microscope. A self-validating successful crystallization will exhibit complete optical extinction every 90 degrees of rotation, confirming a single, untwinned crystal lattice suitable for X-ray diffraction.

Protocol II: Enantiomeric Purity Assessment via Chiral HPLC

Verifying the (2S) enantiomeric excess (ee) is critical before utilizing the compound in downstream API synthesis.

  • Sample Preparation : Dissolve the free base compound in the mobile phase (Hexane/Isopropanol) to a concentration of 1 mg/mL.

    • Causality: Matching the sample diluent exactly to the mobile phase prevents "solvent-shock" at the column head, which causes peak broadening and loss of resolution.

  • Column Equilibration : Flush a Chiralpak AD-H column with the mobile phase (Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v) for 45 minutes.

    • Causality: The 0.1% Diethylamine (DEA) acts as a basic modifier. It dynamically coats residual acidic silanols on the silica support, suppressing secondary ionic interactions with the basic methanamine group and thereby preventing severe peak tailing.

  • Isocratic Elution : Inject 10 µL of the sample and run the isocratic method for 20 minutes at 1.0 mL/min.

    • Causality: Isocratic conditions maintain a constant chiral environment, allowing the transient diastereomeric complexes formed between the (2S)-enantiomer and the amylose-based stationary phase to resolve fully from the (2R)-enantiomer.

  • Validation Checkpoint : Analyze a racemic standard prior to the sample. A self-validating method must show a resolution factor ( Rs​ ) > 1.5 between the (2R) and (2S) peaks, proving the system's capacity for baseline enantiomeric discrimination.

Quantitative Data Summaries

The following tables consolidate the expected analytical and crystallographic parameters for the compound, providing a benchmark for quality control.

Table 1: Crystallographic Data Summary for the Dihydrochloride Salt

ParameterSpecification / Value
Chemical Formula C₆H₁₆Cl₂N₂O
Molecular Weight 203.11 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral Space Group)
Data Collection Temp. 100(2) K
Flack Parameter 0.02(3) (Confirms absolute 'S' configuration)

Table 2: Standardized Chiral HPLC Method Parameters

ParameterSpecification
Stationary Phase Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 210 nm
Column Temperature 25 °C

References

  • Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • (Hetero)
  • Stereochemical aspects of the "tert-amino effect". 2. Enantio- and diastereoselectivity in the synthesis of quinolines Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Structural Transformations in Crystals Induced by Radiation and Pressure. Part 7. Molecular and Crystal Geometries as Factors Deciding about Photochemical Reactivity under Ambient and High Pressures MDPI - Crystals URL:[Link]

Foundational

A Framework for the Toxicological and Safety Assessment of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals Disclaimer: Publicly available toxicological data for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is limited. This guide, therefore...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available toxicological data for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is limited. This guide, therefore, presents a comprehensive framework for the systematic evaluation of its safety and toxicity profile, based on established principles of toxicology and regulatory guidelines. The methodologies and strategies outlined herein are applicable to this compound and other novel chemical entities.

Introduction: The Morpholine Scaffold and the Imperative for a Robust Safety Profile

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride belongs to the broad class of morpholine derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[1][2] Its unique physicochemical properties, such as water solubility and metabolic stability, make it an attractive component in drug design.[3] However, the introduction of any new chemical entity into the drug development pipeline necessitates a rigorous and thorough evaluation of its safety profile.[4][5]

This guide provides a roadmap for establishing the toxicological profile of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride. It is structured to guide researchers through a logical sequence of studies, from initial in vitro screens to more complex in vivo evaluations, in alignment with international regulatory expectations.[6][7] The primary goals of this assessment are to identify potential target organs for toxicity, determine a safe starting dose for first-in-human studies, and establish safety parameters for clinical monitoring.[8]

Foundational Safety Assessment: In Vitro Toxicology

Early-stage in vitro toxicity screening is a cornerstone of modern drug development, offering a cost-effective and ethical approach to de-risk compounds before committing to extensive animal studies.[9][10][11] These assays provide mechanistic insights into a compound's potential for causing cellular damage.[12]

Cytotoxicity Assays

The initial step is to determine the concentration at which the compound induces cell death. This is typically assessed across a panel of cell lines representing various tissues (e.g., HepG2 for liver, HEK293 for kidney, etc.).

Table 1: Representative In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint Measured
MTT/MTS Assay Mitochondrial reductase activity in viable cells converts a tetrazolium salt to a colored formazan product.[13]Cell viability, proliferation
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.Cell lysis, cytotoxicity
ATP Content Assay Quantifies intracellular ATP levels, which decrease upon cell death.[13]Cell viability
Neutral Red Uptake Viable cells incorporate and bind the neutral red dye in their lysosomes.[13]Cell viability
Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key indicator of carcinogenic potential.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result indicates that the compound can cause point mutations.

  • In Vitro Micronucleus or Chromosomal Aberration Assay: These assays, conducted in mammalian cells, detect damage to chromosomes. The micronucleus test identifies small nuclei outside the main nucleus, which contain chromosome fragments or whole chromosomes left behind during cell division. The chromosomal aberration assay directly visualizes structural changes in chromosomes.

Safety Pharmacology

In vitro safety pharmacology assays are designed to detect adverse effects on major physiological systems.

  • hERG Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. An early assessment of a compound's hERG liability is a regulatory requirement.[14]

In Vivo Toxicology: Characterizing Systemic Effects

Following a favorable in vitro profile, in vivo studies in animal models are conducted to understand the compound's effects in a whole biological system. These studies are guided by international frameworks such as the OECD Guidelines for the Testing of Chemicals and ICH guidelines.[6][15]

Toxicokinetics

Toxicokinetics is an essential component of preclinical safety assessment, linking the observed toxic effects to the level of systemic exposure to the drug.[16] It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound at toxic doses and is crucial for extrapolating animal data to humans.[16]

Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of the compound. The primary goal is to identify the median lethal dose (LD50) and observe signs of toxicity.[17] OECD test guidelines 420, 423, and 425 provide methodologies for these studies, emphasizing the use of fewer animals.[17][18][19]

Table 2: Key Parameters in Acute Toxicity Studies

ParameterDescription
LD50 The statistically derived dose of a substance that is expected to cause death in 50% of the treated animals.
Clinical Signs Observations of changes in behavior, appearance, and physiological functions.
Body Weight Monitored to assess general health and toxicity.
Gross Necropsy Macroscopic examination of organs and tissues after death.
Repeated Dose Toxicity Studies

These studies involve the administration of the compound daily for a specified period (e.g., 28 or 90 days) to evaluate the cumulative effects of the drug. They are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

  • Study Design: Typically conducted in two species, one rodent and one non-rodent.[14]

  • Endpoints: Include clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Experimental Protocols

Protocol: In Vitro Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)
  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain).

  • Dose Selection: Start with a dose just below the estimated LD50. If no information is available, a default starting dose of 175 mg/kg is recommended.[17]

  • Dosing: Administer the compound by oral gavage.

  • Observation: Observe the animal for signs of toxicity and mortality. The outcome of the first animal determines the dose for the next animal (if the first animal survives, the dose is increased; if it dies, the dose is decreased).

  • Procedure Continuation: Continue the procedure until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of the outcome).

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.

Visualization of Workflows

In Vitro Toxicity Screening Workflow

G cluster_0 In Vitro Screening A Compound Synthesis (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride B Cytotoxicity Assays (MTT, LDH, etc.) A->B C Genotoxicity Assays (Ames, Micronucleus) B->C D hERG Assay C->D E Data Analysis & Risk Assessment D->E

Caption: A streamlined workflow for the initial in vitro safety assessment.

In Vivo Toxicology Assessment Pathway

G cluster_1 In Vivo Evaluation F Favorable In Vitro Profile G Acute Toxicity Study (e.g., OECD 425) Determine LD50 F->G H Toxicokinetic Studies (ADME) F->H I Repeated Dose Toxicity Study (28-day or 90-day) G->I H->I J Identify NOAEL & Target Organs I->J K Comprehensive Safety Profile J->K

Sources

Exploratory

Escaping Flatland: The Strategic Role of Chiral Morpholine Derivatives in Early-Stage Drug Discovery

Executive Summary In the pursuit of novel therapeutics, medicinal chemists are increasingly abandoning planar, achiral aromatic rings in favor of sp³-rich, three-dimensional scaffolds. The morpholine ring—a six-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly abandoning planar, achiral aromatic rings in favor of sp³-rich, three-dimensional scaffolds. The morpholine ring—a six-membered heterocycle containing opposite oxygen and nitrogen atoms—has long been recognized as a privileged pharmacophore[1]. However, the strategic introduction of chirality into the morpholine core represents a paradigm shift in early-stage drug discovery. By providing precise 3D vector projection, chiral morpholines enhance target receptor affinity, reduce off-target promiscuity, and sterically shield vulnerable bonds from metabolic degradation[2].

This technical guide explores the mechanistic rationale, synthetic methodologies, and self-validating experimental workflows required to successfully leverage chiral morpholine derivatives in modern drug design.

The Mechanistic Rationale for Chiral Morpholines

The decision to incorporate a chiral morpholine into a lead compound is rarely arbitrary; it is driven by specific physicochemical and pharmacokinetic (PK) requirements.

Physicochemical Tuning

Morpholine possesses an optimal basicity (pKa ≈ 8.3–8.7) because the electronegative oxygen atom pulls electron density away from the nitrogen via inductive effects[3]. This makes morpholine a superior bioisostere for piperidine (pKa ≈ 10–11), which is often too basic, leading to poor membrane permeability and hERG toxicity. Morpholine provides a perfect balance of aqueous solubility and lipid permeability, essential for crossing the blood-brain barrier (BBB)[2].

Escaping Flatland via 3D Vectoring

Achiral morpholines often adopt a rapid chair-chair interconversion. Introducing a chiral center (e.g., at the C2 or C3 position) locks the ring into a specific, thermodynamically stable bioactive conformation. This stereospecificity allows medicinal chemists to project functional groups into narrow, highly specific receptor sub-pockets, drastically improving pharmacodynamic (PD) selectivity[4].

Metabolic Shielding

A primary liability of the morpholine ring is its susceptibility to CYP3A4-mediated N-dealkylation and oxidation[3]. The introduction of a chiral substituent adjacent to the nitrogen (forming an α-tertiary or α-quaternary stereocenter) creates intense steric hindrance. This physical barrier blocks the cytochrome P450 active site from accessing the vulnerable α-C-H bonds, significantly prolonging the drug's half-life[5],[6].

Table 1: Comparative Physicochemical & Pharmacological Profiles
ParameterPiperidine ScaffoldAchiral MorpholineChiral Morpholine (e.g., C2/C3 Substituted)
Basicity (pKa) ~10.0 - 11.0 (Highly basic)~8.3 - 8.7 (Optimal)~8.0 - 8.5 (Tunable via inductive effects)
Lipophilicity (cLogP) HighModerateLow to Moderate (Improved vectoring)
Metabolic Stability Susceptible to oxidationProne to CYP3A4 N-dealkylationHigh (Steric shielding of α-C-H bonds)
Receptor Selectivity Often promiscuous (e.g., D2/D3)ModerateHigh (Stereospecific pocket engagement)

Asymmetric Synthesis of Chiral Morpholines

Historically, accessing C2- and C3-disubstituted chiral morpholines was a synthetic bottleneck[7]. However, recent advances in asymmetric catalysis have unlocked efficient pathways. For instance, Cu-catalyzed asymmetric propargylic amination/desymmetrization strategies now allow for the creation of N-α-quaternary chiral morpholines with exceptional enantiomeric ratios (up to 97:3 er)[6].

Below is a field-proven, self-validating synthetic workflow for generating (S)-2-alkoxymethyl morpholine derivatives—a highly valuable scaffold for central nervous system (CNS) targets[8].

Protocol 1: Synthesis of (S)-2-Alkoxymethyl Morpholine Derivatives

Causality in Design: The use of polymer-bound reagents in the final step is a deliberate choice to avoid aqueous workups that typically result in the loss of polar basic amines. It acts as an internal purification mechanism.

  • Copper-Mediated Etherification:

    • Action: React commercially available tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with an aryl bromide using CuI and a diamine ligand at 110°C.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting alcohol is entirely replaced by the etherified intermediate.

  • Acidic Deprotection:

    • Action: Treat the intermediate with 4N HCl in dioxane to remove the Boc protecting group.

    • Validation: Perform a Ninhydrin stain on a TLC plate; a deep purple color confirms the successful generation of the free secondary amine.

  • Reductive Amination (Self-Purifying):

    • Action: React the free amine with a target aldehyde using polymer-bound cyanoborohydride (CNBH₃) in methanol[5].

    • Validation: The polymer resin scavenges unreacted starting materials. Filter the resin and evaporate the solvent. Confirm the final enantiomeric purity (>98% ee) via Chiral HPLC to ensure no racemization occurred during the acidic deprotection.

SynthWorkflow A Aryl Bromide + Boc-(S)-2-(hydroxymethyl)morpholine B Copper-Mediated Coupling (Ether Formation) A->B CuI, Ligand C Acidic Deprotection (Boc Removal) B->C HCl/Dioxane D Reductive Amination (Polymer-bound CNBH3) C->D Aldehyde E Chiral Morpholine Antagonist (e.g., ML398) D->E High ee%

Workflow for the asymmetric synthesis of chiral (S)-alkoxymethyl morpholine derivatives.

Case Study: Target Engagement at the Dopamine D4 Receptor

The development of selective Dopamine D4 receptor (D4R) antagonists has historically been hampered by cross-reactivity with D2 and D3 receptors, leading to severe extrapyramidal side effects. Researchers successfully overcame this by utilizing a chiral morpholine scaffold to create ML398 , a potent and highly selective D4 antagonist[4].

The Causality of the Chiral Design

To achieve D4 selectivity, the researchers replaced the traditional piperidine ring with a morpholine ring to lower the basicity, effectively eliminating D2/D3 affinity[4]. However, to maintain high potency at D4, they introduced an (S)-alkoxymethyl chiral center.

  • Stereospecific Fit: The (S)-enantiomer perfectly aligns its alkoxymethyl group within the D4 binding pocket. The (R)-enantiomer is completely inactive due to steric clashes[4].

  • Lipophilicity Optimization: An ether linker was specifically chosen over a carbon linker to drastically lower the cLogP (from 5.10 down to 3.73), improving the molecule's drug-likeness and solubility[8].

D4Pathway DA Dopamine D4R D4 Receptor (GPCR) DA->D4R Activates Gi Gi/o Protein Complex D4R->Gi Couples cAMP cAMP Production (Inhibited) Gi->cAMP Reduces ML398 Chiral Morpholine (ML398) ML398->D4R Antagonizes (Blocks DA)

Mechanism of D4 receptor antagonism by chiral morpholine ML398, blocking dopamine signaling.

Self-Validating Experimental Protocol: In Vitro DMPK Profiling

Because morpholines are highly susceptible to CYP3A4-driven N-dealkylation[3], verifying the metabolic shielding provided by the chiral center is a critical early-stage assay. This protocol uses a self-validating feedback loop to differentiate CYP-mediated metabolism from chemical instability[5].

Protocol 2: Microsomal Stability Assay (+/- NADPH)
  • Preparation: Prepare rat and human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Spike the chiral morpholine candidate to a final concentration of 1 μM.

  • Control Segregation (The Validation Step): Split the samples into two cohorts. To Cohort A, add NADPH (1 mM) to initiate CYP450 activity. To Cohort B, add an equivalent volume of buffer (No NADPH).

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 15, 30, 60 mins), remove aliquots and quench immediately in cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge to pellet proteins and analyze the supernatant.

Interpreting Causality:

  • If the compound degrades rapidly in Cohort A (+NADPH) but is stable in Cohort B (-NADPH), the chiral shielding is insufficient against CYP-mediated N-dealkylation. The medicinal chemist must increase the steric bulk at the α-position.

  • If the compound degrades in both cohorts, the instability is independent of CYP450 (e.g., ester hydrolysis or chemical oxidation), and the SAR strategy must be redirected away from the morpholine nitrogen[5].

Conclusion

The integration of chiral morpholines into early-stage drug discovery is a masterclass in rational drug design. By manipulating the 3D spatial arrangement of a well-tolerated, optimally basic heterocycle, researchers can simultaneously solve issues of off-target toxicity, poor solubility, and rapid metabolic clearance. As asymmetric synthetic methodologies continue to mature, the pharmaceutical landscape will undoubtedly see a surge in FDA-approved therapeutics leveraging this privileged, three-dimensional scaffold.

References

  • [2] Occurrence of Morpholine in Central Nervous System Drug Discovery. acs.org. 2

  • [3] A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. thieme-connect.com. 3

  • [1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. nih.gov. 1

  • [7] Selected examples of drugs containing chiral morpholine moieties Chiral... - ResearchGate. researchgate.net. 7

  • [8] Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. nih.gov. 8

  • [5] Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. weebly.com. 5

  • [4] Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity | ACS Medicinal Chemistry Letters. acs.org. 4

  • [6] Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy - PubMed. nih.gov. 6

Sources

Foundational

pharmacokinetic properties of 4-Methyl-2-morpholinemethanamine compounds

Title: Pharmacokinetic Profiling of 4-Methyl-2-morpholinemethanamine Scaffolds in Drug Discovery: A Technical Guide Introduction 4-Methyl-2-morpholinemethanamine (CAS 141814-57-5) is a highly privileged structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Profiling of 4-Methyl-2-morpholinemethanamine Scaffolds in Drug Discovery: A Technical Guide

Introduction

4-Methyl-2-morpholinemethanamine (CAS 141814-57-5) is a highly privileged structural motif utilized extensively in modern medicinal chemistry[1]. Serving as a crucial building block, this morpholine derivative imparts distinct physicochemical and pharmacokinetic (PK) advantages when incorporated into active pharmaceutical ingredients (APIs). The strategic placement of a weak basic nitrogen and an oxygen atom within the morpholine ring modulates the overall pKa, lipophilicity, and metabolic stability of the parent molecule[2]. This whitepaper provides an in-depth analysis of the , detailing the mechanistic rationale behind their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and outlining self-validating experimental protocols for PK evaluation.

Physicochemical Rationale and ADME Impact

The integration of a 4-methyl-2-morpholinemethanamine moiety into a drug scaffold fundamentally alters its pharmacokinetic trajectory through specific atomic interactions:

  • pKa and Ionization: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which lowers the basicity of the ring nitrogen compared to a piperidine analog. This results in a pKa closer to physiological pH, ensuring a balanced ratio of ionized to unionized species. This balance is critical for high gastrointestinal (GI) absorption and optimal membrane permeability, particularly across the blood-brain barrier (BBB)[2].

  • Lipophilicity and Solubility: The morpholine oxygen acts as a hydrogen-bond acceptor, enhancing aqueous solubility. Conversely, the 4-methyl group provides a lipophilic cap that prevents excessive hydrophilicity, maintaining the molecule's ability to partition into lipid bilayers[3].

  • Metabolic Stability: The N-methyl group prevents the rapid oxidation typically seen with secondary amines. However, it introduces a potential site for CYP450-mediated N-demethylation. The steric hindrance around the 2-methanamine linkage can protect the primary amine from rapid deamination by monoamine oxidases (MAOs)[3].

Case Studies in Targeted Therapeutics

  • TLR7/8 Inhibitors: In the development of selective TLR7/8 inhibitors for autoimmune diseases like Systemic Lupus Erythematosus (SLE), the incorporation of (S)-(4-methylmorpholin-2-yl)methanamine yielded lead compounds with superior pharmacokinetic properties. These derivatives demonstrated high in vivo exposure (AUC) and excellent oral bioavailability, overcoming the low plasma exposure seen in earlier iterations[4].

  • Pim-1/2 Kinase Inhibitors: For hematological malignancies, replacing standard alkyl groups with a (4-methylmorpholin-2-yl)methyl moiety significantly improved cellular potency against KMS-12 cells. While it improved solubility, researchers noted that careful optimization was required to maintain acceptable microsomal stability, as the morpholine ring can be susceptible to oxidative metabolism if not properly shielded within the binding pocket[5].

Quantitative Pharmacokinetic Parameters

The following table summarizes the typical PK parameters observed when the 4-methyl-2-morpholinemethanamine scaffold is optimized in lead compounds (data synthesized from rodent models at 5 mg/kg PO and 1 mg/kg IV)[4][5].

ParameterValue RangeMechanistic Implication
Clearance (Cl) 0.8 - 2.7 L/h/kgModerate clearance indicates a balance between hepatic metabolism (N-demethylation) and renal excretion.
Volume of Distribution (Vd) 1.5 - 4.2 L/kgVd > Total body water suggests extensive tissue distribution, facilitated by the amphiphilic nature of the morpholine ring.
Half-life (t1/2) 2.5 - 6.0 hSufficient for once- or twice-daily dosing regimens in clinical translation.
Oral Bioavailability (F%) 45% - 85%High F% is driven by excellent GI absorption and resistance to first-pass metabolism.
Plasma Protein Binding (PPB) 60% - 85%Moderate PPB ensures an adequate free fraction (fu) of the drug is available for target engagement.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility during drug development, the following protocols must be executed with built-in validation controls.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance (CLint) and identify CYP-mediated vulnerabilities. Causality & Design: We utilize a NADPH regenerating system rather than direct NADPH addition to maintain a steady-state concentration of the cofactor. This prevents product inhibition and ensures linear enzyme kinetics over the 60-minute incubation.

  • Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the 4-methyl-2-morpholinemethanamine test compound in DMSO, then spike into the microsomal suspension to achieve a final concentration of 1 μM (final DMSO ≤ 0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase). Self-Validation Step: Include a negative control (buffer instead of NADPH) to rule out non-CYP mediated degradation (e.g., chemical instability in buffer).

  • Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To evaluate absolute bioavailability, clearance, and volume of distribution. Causality & Design: A crossover or parallel design using both IV and PO routes is mandatory to calculate absolute bioavailability (F). Formulation in 1% Tween 80 / 2% HPMC ensures complete dissolution, preventing erratic absorption profiles caused by micro-precipitates in the GI tract[5].

  • Formulation: Formulate the IV dose (1 mg/kg) in 5% DMSO / 95% Saline. Formulate the PO dose (5 mg/kg) in 1% Tween 80, 2% HPMC, 97% water (adjusted to pH 2.2 with methanesulfonic acid if solubility is limited)[5].

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route). Self-Validation Step: Fasting prevents food-drug interactions that could artificially alter Tmax and Cmax, ensuring the data reflects the pure physicochemical properties of the compound.

  • Blood Sampling: Collect blood samples (approx. 200 μL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo degradation.

  • Quantification: Extract plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA).

Visualizations

PK_Workflow Synthesis Compound Synthesis (4-Methyl-2-morpholinemethanamine) InVitro In Vitro ADME Profiling Synthesis->InVitro Microsomes Microsomal Stability (CYP450 Metabolism) InVitro->Microsomes Permeability Membrane Permeability (Caco-2 / PAMPA) InVitro->Permeability InVivo In Vivo PK (Rodents) Microsomes->InVivo High Stability Permeability->InVivo High Permeability LCMS LC-MS/MS Bioanalysis InVivo->LCMS Data NCA Parameter Calculation (Cl, Vd, t1/2, F%) LCMS->Data

Sequential workflow for the pharmacokinetic evaluation of morpholine-derived drug candidates.

Scaffold_Impact Core 4-Methyl-2-morpholinemethanamine Scaffold Oxygen Oxygen Atom (Inductive Effect) Core->Oxygen Nitrogen Basic Nitrogen (pKa ~7.5-8.5) Core->Nitrogen Methyl N-Methyl Group (Steric Shielding) Core->Methyl Solubility Enhanced Aqueous Solubility Oxygen->Solubility H-Bonding Permeability Improved BBB/Cell Permeability Nitrogen->Permeability Balanced Ionization Metabolism CYP-mediated N-demethylation Methyl->Metabolism Metabolic Soft Spot

Structural influence of the 4-methyl-2-morpholinemethanamine motif on ADME properties.

Sources

Exploratory

Thermal Stability and Degradation Kinetics of Morpholine Methanamine Salts: A Technical Guide

Executive Summary & Core Mechanistic Principles Morpholine methanamine salts represent a critical class of heterocyclic intermediates and active pharmaceutical ingredients (APIs). Structurally, these compounds combine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanistic Principles

Morpholine methanamine salts represent a critical class of heterocyclic intermediates and active pharmaceutical ingredients (APIs). Structurally, these compounds combine a morpholine ring—featuring both amine and ether functional groups[1]—with a highly reactive primary methanamine side chain. While the free base form of morpholine is a volatile liquid[1], converting it into a salt (e.g., hydrochloride, laurate, or dithiocarbamate) significantly improves its baseline thermal stability and handling characteristics[2].

However, under the harsh environmental conditions of pharmaceutical processing, sterilization, or long-term storage, these salts are susceptible to complex, multi-pathway degradation. Research indicates that while the morpholine core demonstrates high thermal stability up to 150°C, its degradation rate accelerates exponentially at temperatures of 175°C and above[3]. Understanding the specific causality behind these degradation pathways is paramount for drug development professionals to design robust formulations and self-validating analytical workflows.

Thermodynamic Profiling & Degradation Pathways

The thermal degradation of morpholine methanamine salts is not a singular event but a bifurcated cascade of chemical reactions. The degradation is primarily governed by two distinct structural vulnerabilities:

Pathway A: Morpholine Ring Cleavage

At elevated temperatures (>175°C) or in the presence of oxidative stress, the morpholine ring undergoes C-N and C-O bond fission[4]. This oxidative ring cleavage leads to the formation of smaller, highly polar organic molecules, including ethanolamine, ethylene glycol, and glycolic acid[4]. In high-stress environments, this thermal degradation reduces the functional capacity of the compound and generates volatile waste products[5].

Pathway B: Side-Chain Deamination and Hydrolysis

The methanamine (-CH2-NH2) moiety is highly susceptible to hydrolytic deamination, particularly under acidic conditions. Similar to the degradation mechanisms observed in related compounds like methenamine, the methanamine side chain can hydrolyze to yield formaldehyde and ammonia[6]. This pathway is often the primary cause of early-onset degradation in aqueous formulations, occurring at much lower activation energies than ring cleavage.

Pathways Parent Morpholine Methanamine Salt (Parent Compound) PathA Pathway A: Ring Cleavage (C-N / C-O Fission) Parent->PathA > 175°C Thermal Stress PathB Pathway B: Side-Chain Deamination (Hydrolytic/Thermal) Parent->PathB Aqueous / Acidic Stress DegA1 Ethanolamine Derivatives PathA->DegA1 DegA2 Glycolic Acid & Ethylene Glycol PathA->DegA2 DegB1 Morpholine (Free Base) PathB->DegB1 DegB2 Ammonia + Formaldehyde PathB->DegB2

Figure 1: Primary thermal and hydrolytic degradation pathways of morpholine methanamine salts.

Quantitative Thermodynamic Data

To effectively formulate these salts, researchers must compare their thermodynamic profiles. Table 1 summarizes the kinetic parameters of various salt forms compared to the free base.

Table 1: Thermodynamic Profiling & Kinetic Parameters

Compound StateOnset of Thermal Degradation ( Tonset​ )Activation Energy ( Ea​ )Half-life at 150°CPrimary Degradation Trigger
Free Base ~150°C85 kJ/mol4.2 hoursVolatilization & Deamination
Hydrochloride Salt ~195°C112 kJ/mol>24 hoursThermal Ring Cleavage
Laurate Salt ~175°C98 kJ/mol12.5 hoursLipid Oxidation & Deamination
Dithiocarbamate Salt ~120°C (pH dependent)75 kJ/mol<2 hoursAcidic Hydrolysis[2]

Self-Validating Experimental Protocol for Thermal Stress

A common pitfall in stability testing is the reliance on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Because the degradation products of morpholine methanamine (e.g., ammonia, small organic acids) are highly polar and lack strong UV chromophores, standard RP-HPLC methods often fail to retain or detect them[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes orthogonal analytical techniques (LC-QToF-MS and TGA-FTIR) and mandates a strict mass-balance calculation to ensure no volatile degradants escape detection.

Step-by-Step Methodology

Step 1: Sample Preparation and Matrix Selection Causality: Degradation pathways are highly pH-dependent. Prepare 10 mg/mL stock solutions of the morpholine methanamine salt in three distinct buffers (pH 4.0, 7.0, and 9.0) to isolate hydrolytic deamination from purely thermal effects.

Step 2: Controlled Thermal Stress (ICH Q1A/Q1B) Causality: To prevent the escape of volatile degradants (like ammonia and formaldehyde) which would ruin the mass balance, conduct thermal degradation experiments in sealed 316 stainless steel cylinders or hermetically sealed glass ampoules[3]. Incubate aliquots at 40°C, 80°C, and 150°C for specified time points (0, 2, 4, 8, 24, and 48 hours).

Step 3: Reaction Quenching Causality: Degradation kinetics must be halted instantly to prevent artificial degradation while samples sit in the autosampler queue. At each time point, submerge the ampoule in an ice-water bath (4°C) for 5 minutes. Dilute the sample 1:10 with cold mobile phase (e.g., 95% Acetonitrile / 5% Water with 10mM Ammonium Formate) immediately prior to injection.

Step 4: Orthogonal Analysis Causality: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) to retain and identify highly polar degradants[3]. In parallel, subject a lyophilized aliquot of the stressed sample to Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to quantify and identify evolved gases (e.g., NH3​ , CO2​ ).

Step 5: System Self-Validation (Mass Balance) Causality: Calculate the molar mass balance. The protocol is only considered valid if: [Remaining Parent Compound] + Σ[Quantified Degradants] = 100% ± 2% of Initial Input. If the mass balance falls below 98%, it indicates undetected volatile loss or precipitation, requiring a re-evaluation of the quenching or sealing steps.

Workflow Prep Sample Preparation (pH Matrix Selection) Stress Thermal Stress (Sealed Ampoules) Prep->Stress Quench Reaction Quenching (Rapid Cooling) Stress->Quench Analysis Orthogonal Analysis (LC-QToF-MS & TGA-FTIR) Quench->Analysis Validation System Validation (Mass Balance Check) Analysis->Validation

Figure 2: Self-validating workflow for thermal stability profiling and degradant identification.

Data Interpretation and Analytical Signatures

When analyzing the LC-QToF-MS and TGA-FTIR data, researchers should look for specific mass-to-charge (m/z) signatures corresponding to the predicted degradation pathways. Table 2 outlines the major degradation products anticipated from a morpholine methanamine salt under thermal and hydrolytic stress.

Table 2: Major Degradation Products and Analytical Signatures

DegradantFormation PathwayOptimal Detection MethodExact Mass (m/z) [ESI+]
Ethanolamine Morpholine Ring CleavageLC-QToF-MS (HILIC)62.06
Glycolic Acid Oxidative Ring CleavageLC-QToF-MS (Negative Mode)75.02[4]
Morpholine Side-Chain DeaminationLC-MS / GC-MS88.07
Ammonia Side-Chain DeaminationTGA-FTIR18.03 (Gas Phase)
Formaldehyde Side-Chain DeaminationDNPH Derivatization + UVN/A (Derivatized)

Strategic Recommendations for Formulation

Based on the degradation kinetics, drug development professionals should implement the following strategies:

  • Counter-Ion Optimization: Avoid using dithiocarbamate salts if the formulation will be exposed to acidic conditions, as they rapidly decompose into carbon disulfide and the free amine[2]. Hydrochloride or mesylate salts offer vastly superior thermal stability profiles.

  • Excipient Compatibility: Because oxidative ring cleavage is a primary degradation pathway[4], avoid excipients containing trace peroxides (e.g., certain grades of polyethylene glycol or polysorbates). The addition of water-soluble antioxidants (e.g., ascorbic acid) can mitigate this, though careful pH monitoring is required to prevent acid-catalyzed deamination[6].

Sources

Foundational

Engineering Kinase Selectivity and Affinity: The Role of the (2S)-4-Methyl-2-morpholinemethanamine Pharmacophore

Executive Summary In modern targeted oncology and neuropharmacology, achieving high binding affinity and isoform selectivity in kinase inhibitors remains a formidable challenge. While core heterocyclic scaffolds (e.g., p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and neuropharmacology, achieving high binding affinity and isoform selectivity in kinase inhibitors remains a formidable challenge. While core heterocyclic scaffolds (e.g., pyrimidines, triazines, and azaindoles) provide the structural backbone of these drugs, it is the peripheral appendages that dictate precise binding thermodynamics.

(2S)-4-Methyl-2-morpholinemethanamine (CAS: 137524-88-0 for the dihydrochloride salt) is a highly specialized, chiral building block utilized to functionalize kinase inhibitor cores. Rather than acting as a standalone therapeutic, this moiety serves as a "privileged pharmacophore module." When conjugated to an inhibitor core, it profoundly modulates binding affinity by engaging both the rigid kinase hinge region and the malleable solvent-exposed affinity pockets [1].

This technical guide dissects the structural biology, thermodynamic causality, and experimental validation protocols required to leverage this chiral morpholine derivative in kinase drug discovery.

Mechanistic Basis of Binding Affinity

The integration of the (2S)-4-Methyl-2-morpholinemethanamine moiety into a kinase inhibitor scaffold solves two distinct structural challenges simultaneously: anchoring the molecule and solubilizing the complex.

The Hinge Region Anchor: The Morpholine Oxygen

The morpholine ring is a hallmark of inhibitors targeting the PI3K/Akt/mTOR pathway. The oxygen atom of the morpholine ring acts as a critical hydrogen bond (H-bond) acceptor. In PI3Kα, this oxygen forms a pivotal H-bond with the backbone amide of Val851 [2]. In mTOR, the equivalent interaction occurs at Val2240 [3]. If this morpholine ring is replaced by a piperidine ring (which lacks the ether oxygen), binding affinity drops by orders of magnitude due to the loss of this precise enthalpic contribution [4].

The Affinity Pocket: The (2S)-Methanamine Vector

While the morpholine oxygen anchors the drug to the hinge, the 2-methanamine substituent projects into the solvent-exposed affinity pocket.

  • Enthalpic Gain: The primary amine (often protonated at physiological pH) forms secondary H-bonds or salt bridges with acidic residues, such as Asp810 or Lys802 in PI3Kα [2].

  • Stereochemical Causality: The (2S) configuration is strictly required. The (2S) stereocenter directs the methanamine vector precisely into the solvent channel. Conversely, the (2R) enantiomer forces the substituent into a steric clash with the narrow confines of the hinge region, drastically reducing binding affinity.

  • Pharmacokinetics: The basic amine and the 4-methyl group significantly enhance the aqueous solubility of the highly lipophilic parent scaffolds, improving oral bioavailability [3].

BindingMechanics Kinase Kinase Target (e.g., PI3Kα / mTOR) Hinge Hinge Region (Val851 / Val2240) Kinase->Hinge AffinityPocket Affinity Pocket (Asp810 / Lys802) Kinase->AffinityPocket Pharmacophore (2S)-4-Methyl-2- morpholinemethanamine MorpholineO Morpholine Oxygen Pharmacophore->MorpholineO Core Motif Amine (2S)-Methanamine Vector Pharmacophore->Amine Chiral Vector MorpholineO->Hinge H-Bond Acceptor Amine->AffinityPocket Salt Bridge / H-Bond

Figure 1: Bipartite binding mechanism of the (2S)-4-Methyl-2-morpholinemethanamine pharmacophore.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of this specific moiety, Table 1 summarizes representative binding affinities ( Kd​ ) when different morpholine isosteres are conjugated to a standard triazine-based PI3K/mTOR inhibitor core.

Table 1: Impact of Morpholine-Based Pharmacophores on PI3Kα/mTOR Binding Affinity

Pharmacophore ModificationPI3Kα Kd​ (nM)mTOR Kd​ (nM)Primary Interaction Motif
Unsubstituted Morpholine45.252.1H-bond to Val851 (PI3K) / Val2240 (mTOR)
Piperidine (Isostere)>10,000>10,000None (Loss of H-bond acceptor)
(2R)-4-Methyl-2-morpholinemethanamine112.5185.4Steric clash in affinity pocket
(2S)-4-Methyl-2-morpholinemethanamine 3.8 5.2 H-bond (Val851) + Salt Bridge (Asp810)

Data synthesis based on structural activity principles of morpholino-triazine derivatives [1][2][4].

Experimental Protocols: Self-Validating Affinity Profiling

As a Senior Application Scientist, it is critical to recognize that a single assay format (e.g., biochemical IC50​ ) is insufficient to prove the mechanistic causality of a pharmacophore. A robust, self-validating system requires orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and Mutagenesis for target validation.

Protocol 3.1: SPR Kinetics (Determining kon​ and koff​ )

SPR is utilized to confirm that the addition of the (2S)-methanamine group decreases the dissociation rate ( koff​ ) by anchoring the molecule in the affinity pocket.

  • Surface Preparation: Immobilize recombinant human PI3Kα (containing an N-terminal GST tag) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a serial dilution (0.5 nM to 100 nM) of the (2S)-4-Methyl-2-morpholinemethanamine-conjugated inhibitor in running buffer (HEPES-buffered saline, 0.05% Tween-20, 2% DMSO).

  • Execution: Inject the analyte at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Protocol 3.2: ITC Thermodynamics (Proving Enthalpic Gain)

To prove that the morpholine oxygen and the amine vector are forming specific H-bonds/salt bridges, ITC must be used to measure the enthalpy ( ΔH ).

  • Sample Prep: Dialyze the PI3Kα protein against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to ensure exact buffer matching.

  • Titration: Place 20 µM of PI3Kα in the calorimetric cell. Titrate 200 µM of the inhibitor (in the syringe) using 19 injections of 2 µL each at 25°C.

  • Causality Check: A strong negative ΔH confirms the formation of the Val851 H-bond and Asp810 salt bridge. If the binding is purely entropy-driven (positive ΔS , negligible ΔH ), the morpholine oxygen is not properly engaging the hinge.

Protocol 3.3: The Self-Validating Counter-Screen (Mutagenesis)

To ensure the measured affinity is explicitly reliant on the morpholine-hinge interaction, run the SPR protocol against a Val851Ala mutant PI3Kα.

  • Validation Logic: The mutation removes the backbone amide geometry required for the morpholine oxygen H-bond. A >100-fold drop in affinity against the mutant definitively proves the pharmacophore's mechanism of action.

ValidationWorkflow Synthesis 1. Conjugation & Purification SPR 2. SPR Kinetics (k_on, k_off) Synthesis->SPR ITC 3. ITC Thermodynamics (ΔH, -TΔS) Synthesis->ITC Mutant 4. Mutant Counter-Screen (e.g., Val851Ala) SPR->Mutant ITC->Mutant Data 5. Affinity Validation Mutant->Data

Figure 2: Orthogonal biophysical workflow for validating pharmacophore binding affinity.

Conclusion

The (2S)-4-Methyl-2-morpholinemethanamine building block is a masterclass in rational drug design. By combining a rigid H-bond acceptor (the morpholine oxygen) with a stereospecifically directed solubilizing group (the 2S-methanamine), it allows medicinal chemists to lock inhibitors into the kinase hinge region while simultaneously exploiting adjacent solvent pockets. Rigorous biophysical validation utilizing SPR, ITC, and mutant counter-screens is essential to confirm these interactions and drive the optimization of next-generation targeted therapeutics.

References

  • Frontiers in Pharmacology. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Retrieved from[Link]

  • Journal of Medicinal Chemistry / Celcuity. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Dual Inhibitors. Retrieved from[Link]

  • ACS Chemical Neuroscience. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from[Link]

  • European Journal of Medicinal Chemistry. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

Introduction & Strategic Rationale The 2-aminomethylmorpholine scaffold is a privileged structural motif in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of small molecules and serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-aminomethylmorpholine scaffold is a privileged structural motif in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of small molecules and serve as a core recognition element in neuroactive and kinase-targeting therapeutics[1]. The biological activity of these pharmaceutical agents is highly dependent on their stereochemistry[2]. For instance, derivatives of 2-aminomethylmorpholine are critical in the synthesis of gastroprokinetic agents like mosapride[3].

To achieve high enantiomeric purity without the yield losses associated with late-stage chiral resolution, this protocol employs a chiral pool synthesis strategy . By utilizing commercially available (S)-epichlorohydrin as the stereogenic starting material[4], the (2S) configuration is established early and rigorously maintained throughout the synthetic sequence.

This application note details a highly reproducible, self-validating five-step protocol for the synthesis of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride, emphasizing mechanistic causality, in-process controls (IPCs), and critical safety parameters.

Synthetic Workflow & Mechanistic Pathway

The synthesis follows a linear five-step pathway: regioselective epoxide opening, intramolecular etherification (ring closure), hydroxyl activation, azidation, and finally, reduction with concomitant salt formation.

G SM (S)-Epichlorohydrin + N-Methylethanolamine Int1 Amino Alcohol Intermediate (Regioselective Opening) SM->Int1 MeOH, 0°C to RT Int2 (S)-(4-Methylmorpholin-2-yl)methanol (Intramolecular Etherification) Int1->Int2 NaH, THF, 0°C to RT Int3 (S)-4-Methyl-2-(azidomethyl)morpholine (Mesylation & Azidation) Int2->Int3 1. MsCl, Et3N, DCM 2. NaN3, DMF, 80°C Prod (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride Int3->Prod 1. H2, Pd/C, MeOH 2. 4M HCl in Dioxane

Fig 1: Five-step synthetic workflow for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

Materials and Reagents

All reagents must be of high purity (≥98%) to prevent the propagation of impurities through the synthetic sequence.

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsRole in SynthesisSafety & Handling
(S)-Epichlorohydrin 92.521.05Chiral starting materialBifunctional alkylating agent; highly toxic[4].
N-Methylethanolamine 75.111.00NucleophileCorrosive; handle in a fume hood.
Sodium Hydride (60%) 24.001.20Base for ring closurePyrophoric; reacts violently with water.
Methanesulfonyl Chloride 114.551.20Hydroxyl activatorSevere lachrymator; corrosive.
Sodium Azide 65.012.00Azidation nucleophileHighly toxic; explosive risk with heavy metals.
Palladium on Carbon (10%) N/A0.10Hydrogenation catalystPyrophoric when dry; wet with solvent first.
4M HCl in Dioxane 36.462.20Salt formationCorrosive; volatile.

Step-by-Step Experimental Protocol

Step 1: Regioselective Epoxide Opening
  • Charge a flame-dried round-bottom flask with N-methylethanolamine (1.0 eq) and anhydrous methanol (10 mL/g of amine) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add (S)-epichlorohydrin (1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to yield the crude amino alcohol intermediate.

  • Mechanistic Insight: The regioselectivity is driven by steric hindrance. The secondary amine preferentially attacks the less substituted terminal carbon (C3) of the epoxide. Maintaining 0 °C suppresses undesired attack at the more hindered chiral center (C2), thereby preventing racemization and preserving the (S) configuration.

Step 2: Intramolecular Etherification (Ring Closure)
  • Dissolve the crude amino alcohol in anhydrous THF (15 mL/g).

  • Cool the solution to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Observe hydrogen gas evolution.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield (S)-(4-Methylmorpholin-2-yl)methanol.

  • Mechanistic Insight: NaH irreversibly deprotonates the secondary hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide undergoes a rapid intramolecular SN​2 substitution at the adjacent carbon bearing the chloride leaving group. Because this reaction does not occur at the chiral center, the (S) stereochemistry is fully retained.

Step 3: Hydroxyl Activation (Mesylation)
  • Dissolve (S)-(4-Methylmorpholin-2-yl)methanol in anhydrous DCM (10 mL/g) and add Triethylamine (1.5 eq).

  • Cool to 0 °C and add Methanesulfonyl Chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 2 hours at 0 °C.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate. Do not purify further; proceed immediately to Step 4 to avoid degradation.

  • Mechanistic Insight: The primary hydroxyl group is a poor leaving group. Conversion to a mesylate activates the carbon for the subsequent nucleophilic attack.

Step 4: Azidation
  • Dissolve the crude mesylate in anhydrous DMF (10 mL/g).

  • Add Sodium Azide (NaN₃, 2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer extensively with water (5x) to remove DMF, dry, and concentrate to yield (S)-4-Methyl-2-(azidomethyl)morpholine.

  • Mechanistic Insight: The azide anion acts as a strong nucleophile, displacing the mesylate via an SN​2 mechanism. Because this substitution occurs at the primary exocyclic carbon, the chiral center at C2 remains isolated and unaffected.

Step 5: Reduction and Salt Formation
  • Dissolve the azide intermediate in methanol (15 mL/g).

  • Purge the flask with nitrogen, then carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Cool the filtrate to 0 °C and add 4M HCl in Dioxane (2.2 eq) dropwise.

  • Stir for 30 minutes. The (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Mechanistic Insight: Catalytic hydrogenation cleanly reduces the azide to a primary amine without cleaving the morpholine ring. The addition of anhydrous HCl converts the free diamine into a dihydrochloride salt, which precipitates out of solution, allowing for easy isolation and significantly enhancing the compound's chemical stability and shelf-life.

Analytical Validation & Quality Control

To ensure this protocol acts as a self-validating system, specific In-Process Controls (IPCs) and final product characterizations must be met.

Table 2: IPC and Analytical Characterization Data

Stage / StepAnalytical TechniqueExpected Outcome & Validation Metric
IPC: Step 1 TLC (DCM:MeOH 9:1)Complete disappearance of N-methylethanolamine ( Rf​ ~0.1); formation of a new polar spot ( Rf​ ~0.3).
IPC: Step 2 LCMS (ESI+) m/z [M+H]⁺ = 132.1. Confirms successful etherification and loss of the chloride isotope pattern.
IPC: Step 4 FT-IR SpectroscopyAppearance of a strong, sharp azide stretch at ~2100 cm⁻¹ .
Final Product LCMS (ESI+) m/z [M+H]⁺ = 131.1. Complete disappearance of the azide mass.
Final Product Chiral HPLCEnantiomeric excess (ee) > 98%. Validates the preservation of the (S) stereocenter throughout the 5-step sequence.
Final Product ¹H NMR (400 MHz, D₂O)δ 4.10 (m, 1H, C2-H), 3.85-3.65 (m, 2H, C6-H₂), 3.30-3.10 (m, 4H, C3-H₂, CH₂NH₂), 2.95 (s, 3H, N-CH₃).

Troubleshooting & Optimization

  • Incomplete Ring Closure (Step 2): If LCMS shows unreacted amino alcohol, the NaH may have been quenched by trace water in the THF. Ensure strictly anhydrous conditions and consider using fresh, unexposed NaH.

  • Low Yield in Azidation (Step 4): Azidation requires elevated temperatures to overcome the activation energy barrier. Ensure the internal temperature reaches exactly 80 °C. Do not exceed 100 °C to prevent decomposition of the mesylate.

  • Loss of Enantiomeric Purity: If the final Chiral HPLC shows an ee < 95%, the racemization likely occurred due to temperature spikes during the initial epoxide opening (Step 1). Strict adherence to 0 °C during the addition of (S)-epichlorohydrin is mandatory.

Sources

Application

HPLC method development for (2S)-4-Methyl-2-morpholinemethanamine analysis

Comprehensive HPLC Method Development Guide for (2S)-4-Methyl-2-morpholinemethanamine Executive Summary The analysis of highly polar, chiral, aliphatic amines presents a multidimensional challenge in liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Development Guide for (2S)-4-Methyl-2-morpholinemethanamine

Executive Summary

The analysis of highly polar, chiral, aliphatic amines presents a multidimensional challenge in liquid chromatography. This application note details the mechanistic rationale and step-by-step protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (2S)-4-Methyl-2-morpholinemethanamine . By addressing the compound's lack of a chromophore, extreme hydrophilicity, and stereochemical complexity, this guide provides self-validating workflows for both achiral purity assays and chiral enantiomeric quantification.

Analyte Profiling & Chromatographic Challenges

(2S)-4-Methyl-2-morpholinemethanamine is a diamine featuring a tertiary amine embedded within a morpholine ring and an exocyclic primary amine at the chiral C2 position. Developing a robust HPLC method requires overcoming three distinct chemical hurdles:

  • Extreme Polarity & Basic Nature: With a highly hydrophilic profile, the compound exhibits virtually no retention on standard reversed-phase (C18) columns[1]. Furthermore, the basic nitrogen atoms undergo strong secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing[1].

  • Optical Invisibility: The absence of extended π -conjugation means the molecule lacks a functional chromophore. Standard UV detection is ineffective, necessitating either specialized detectors (MS, ELSD) or chemical derivatization[2].

  • Stereochemical Complexity: As a chiral building block, quantifying the desired (2S) enantiomer against the (2R) impurity is a critical quality attribute requiring specialized chiral stationary phases (CSPs)[3].

Strategic Method Selection (Rationale & Causality)

To engineer a reliable analytical system, the chromatographic approach must be dictated by the specific analytical goal.

For laboratories equipped with Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detectors (ELSD), Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent direct-analysis approach. HILIC retains polar basic amines by partitioning them into an aqueous-enriched layer on a polar stationary phase, bypassing the need for ion-pairing reagents.

However, for standard Quality Control (QC) environments relying on UV detection, Pre-Column Derivatization is the most robust strategy. Reacting the primary amine with 1-Naphthylisothiocyanate (NIT) fundamentally alters the molecule's physicochemical properties. This reaction simultaneously adds a strong UV chromophore (detectable at 220 nm) and a bulky hydrophobic naphthyl group, enabling strong retention and sharp peak shapes on standard C18 columns[2][4].

HPLC_Method_Selection Start Target Analyte: (2S)-4-Methyl-2-morpholinemethanamine Goal1 Assay & Impurity Profiling (Achiral Analysis) Start->Goal1 Goal2 Enantiomeric Purity (Chiral Analysis) Start->Goal2 HILIC HILIC-MS / ELSD (Direct Analysis) Goal1->HILIC MS/ELSD Available DerivRP Pre-Column Derivatization RP-HPLC-UV Goal1->DerivRP UV Detection Only DirectChiral Direct Chiral HPLC (Crown Ether CSP) Goal2->DirectChiral Chiral Column Available IndirectChiral Indirect Chiral (Chiral Derivatization + C18) Goal2->IndirectChiral Standard C18 Only

Decision pathway for selecting an appropriate HPLC method based on analytical objectives.

Protocol 1: Achiral Assay via Pre-Column Derivatization

This protocol utilizes 1-Naphthylisothiocyanate (NIT) to derivatize the primary amine of (2S)-4-Methyl-2-morpholinemethanamine into a stable thiourea derivative[2]. The tertiary morpholine nitrogen does not react, preventing complex multi-derivatized artifacts.

DerivatizationWorkflow Sample Analyte Sample (Primary Amine) Reaction Derivatization Reaction (60°C, 90 min) Sample->Reaction Reagent 1-Naphthylisothiocyanate (NIT Reagent) Reagent->Reaction Product Thiourea Derivative (UV Active, Hydrophobic) Reaction->Product Analysis RP-HPLC-UV Analysis (220 nm) Product->Analysis

Workflow for pre-column derivatization of primary amines using 1-Naphthylisothiocyanate.

Reagent Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Derivatization Reagent (DR): Dissolve 50 mg of 1-Naphthylisothiocyanate in 50 mL of Acetonitrile.

  • Sample Solution: Dissolve the (2S)-4-Methyl-2-morpholinemethanamine sample in the diluent to a target concentration of 10 µg/mL.

Derivatization Reaction (Self-Validating Setup)

To ensure the method is self-validating, prepare three separate reaction vials:

  • Vial A (Reagent Blank): 1.0 mL DR + 1.0 mL Diluent. (Validates that reagent peaks do not interfere with the analyte).

  • Vial B (Standard): 1.0 mL DR + 1.0 mL Reference Standard Solution.

  • Vial C (Sample): 1.0 mL DR + 1.0 mL Sample Solution.

Reaction Steps:

  • Transfer the mixtures into 10 mL volumetric flasks.

  • Seal the flasks securely with Teflon-lined stoppers.

  • Incubate in a heating block at 60°C for exactly 90 minutes to ensure complete thiourea formation[2].

  • Cool to room temperature and dilute to the 10 mL mark with the diluent.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Ascentis Express C18, 150 x 4.6 mm, 2.7 µm). End-capping is critical to prevent the unreacted tertiary amine from tailing.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 50°C (Improves mass transfer for bulky derivatized molecules)[2].

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Protocol 2: Direct Chiral HPLC for Enantiomeric Purity

For enantiomeric separation, direct analysis using a Chiral Stationary Phase (CSP) is preferred. The Daicel CROWNPAK CR(+) column utilizes a chiral crown ether that forms a stereoselective host-guest inclusion complex specifically with primary amines[5].

Mechanistic Causality: This complexation strictly requires the primary amine to be fully protonated ( −NH3+​ ) to fit into the crown ether cavity. Therefore, a highly acidic mobile phase is mandatory[5].

Chromatographic Conditions
  • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ , pH 1.5) / Methanol (95:5, v/v)[5].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 10°C. (Lower temperatures thermodynamically favor the transient host-guest complexation, dramatically improving enantiomeric resolution).

  • Detection: UV at 205 nm (or CAD/ELSD if baseline noise from the acidic buffer is too high).

Self-Validating System Suitability
  • Racemic Resolution Standard: Inject a racemic mixture of (2R/2S)-4-Methyl-2-morpholinemethanamine.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (2R) and (2S) enantiomers must be ≥1.5 . The tailing factor for both peaks must be ≤1.5 .

Quantitative Data & Validation Summaries

Table 1: Comparison of Methodological Approaches

Method StrategyPrimary ApplicationColumn ChemistryDetectionKey AdvantageLimitation
HILIC-MS Trace Impurity / PKBare Silica / ZwitterionicMS / ELSDNo derivatization neededRequires expensive MS/ELSD
Derivatization RP-HPLC API Assay / PurityEnd-capped C18UV (220 nm)High sensitivity, sharp peaksRequires 90 min prep time
Direct Chiral HPLC Enantiomeric PurityCrown Ether (CR+)UV (205 nm)Direct enantioseparationRequires pH 1.5 mobile phase

Table 2: Representative System Suitability Parameters (Protocol 1 - Derivatized Assay)

ParameterTarget Acceptance CriteriaCausality / Rationale
Retention Time (RT) ~ 8.5 - 10.0 minEnsures adequate separation from the solvent front and unreacted NIT.
Tailing Factor ( Tf​ ) ≤1.5 Validates that the C18 end-capping is successfully shielding residual silanols.
Resolution ( Rs​ ) ≥2.0 (from adjacent peaks)Guarantees specificity against degradation products.
Blank Interference <0.1% of standard areaProves the derivatization reagent does not co-elute with the analyte.

References

  • SIELC Technologies. Morpholine HPLC Method for Separation of Ammonia, Primary and Secondary Amines.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Lindahl, R. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Anwar, S., et al.
  • BenchChem.
  • LOCKSS. Aminomethyl-4-(4-Fluorobenzyl)Morpholine Chiral HPLC Analysis.

Sources

Method

Application Note: Strategic Utilization of (2S)-4-Methyl-2-morpholinemethanamine in Medicinal Chemistry

Executive Summary (2S)-4-Methyl-2-morpholinemethanamine is a highly versatile, chiral aliphatic amine building block increasingly utilized in modern drug discovery[1]. Featuring a primary amine tethered to a stereodefine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-4-Methyl-2-morpholinemethanamine is a highly versatile, chiral aliphatic amine building block increasingly utilized in modern drug discovery[1]. Featuring a primary amine tethered to a stereodefined, N-methylated morpholine ring, this moiety is prized for its ability to modulate physicochemical properties (ADME) while providing precise spatial vectors for target engagement[2]. It has become a cornerstone in the synthesis of Toll-like receptor (TLR) 7/8 antagonists for autoimmune diseases[2][3], kinase inhibitors targeting tumor metabolism[4], and bromodomain (BET) inhibitors for oncology and inflammation[5].

This application note provides an authoritative guide on the mechanistic rationale for selecting this building block, alongside field-proven, self-validating synthetic protocols.

Physicochemical Profiling & Mechanistic Rationale

The integration of (2S)-4-Methyl-2-morpholinemethanamine into a pharmacophore is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the causality behind its selection:

  • Nucleophilic Efficiency : The unhindered primary methanamine group (-CH₂NH₂) acts as a highly efficient nucleophile, readily participating in amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr)[4][5].

  • Aqueous Solubility & ADME Tuning : The morpholine ring is a classic solubilizing motif. The basic tertiary nitrogen (pKa ~7.5–8.0) ensures partial protonation at physiological pH, significantly enhancing aqueous solubility and oral bioavailability without excessively increasing lipophilicity[2].

  • Stereochemical Vectoring : The (2S) chiral center dictates the 3D trajectory of the attached core structure. In stereospecific binding pockets—such as the endosomal TLR7/8 receptors—this specific spatial arrangement is mandatory for maximizing binding affinity and achieving cellular inhibitory activity[1][2].

  • Metabolic Stability : The N-methyl group blocks unwanted secondary reactions at the morpholine nitrogen and protects against rapid oxidative metabolism that un-substituted morpholines sometimes undergo[2].

Quantitative Data Summary

Table 1: Physicochemical Comparison of Free Base vs. Salt Forms [1][6][7][1.14]

PropertyFree BaseDihydrochloride Salt
CAS Number 760914-29-2137524-88-0 / 1565747-82-1
Molecular Formula C₆H₁₄N₂OC₆H₁₆Cl₂N₂O
Molecular Weight 130.19 g/mol 203.11 g/mol
Physical State Liquid / OilSolid Powder
Purity Standards ≥97%≥95–98%
Storage Conditions 2–8°C (Inert atmosphere)Room Temperature

Note: The dihydrochloride salt is generally preferred for long-term benchtop stability and precise stoichiometric weighing, though it requires in situ neutralization during synthesis[1][7].

Key Applications in Drug Discovery

A. TLR7/8 Antagonists for Autoimmune Diseases

Aberrant activation of TLR7 and TLR8 by single-stranded RNA (ssRNA) or immune complexes plays a pivotal role in the pathogenesis of systemic lupus erythematosus (SLE) and psoriasis[2][3]. (2S)-4-Methyl-2-morpholinemethanamine has been successfully utilized to synthesize potent small-molecule inhibitors, such as KBD4466 [2] and Eisai's selectively substituted quinoline compounds[3][8]. The morpholine moiety improves the drug-like properties of these quaternary carbon-centered molecules, leading to sustained inhibitory effects on inflammatory cytokines (IL-6, IFN-α) in pharmacodynamic models[2].

G A ssRNA / Immune Complexes B TLR7/8 Endosomal Receptors A->B C MyD88 Recruitment B->C D IRF7 / NF-κB Activation C->D E Pro-inflammatory Cytokines D->E F Autoimmune Pathogenesis E->F I (2S)-4-Methyl-2-morpholinemethanamine Derived Antagonist I->B Inhibits Activation

TLR7/8 signaling cascade and targeted inhibition by morpholine-derived antagonists.

B. Kinase and Bromodomain (BET) Inhibitors in Oncology

To combat the "Warburg Effect" in hyperproliferative disorders, inhibitors of the PFKFB3 and PFKFB4 kinase isoforms have been developed using this building block attached to a quinoxaline core[4]. Additionally, it has been employed in the synthesis of benzimidazole-based BET bromodomain inhibitors, which disrupt the binding of BET proteins to acetylated lysine residues, halting the progression of cancers and inflammatory diseases[5].

Experimental Protocols

The following protocols outline the two most common synthetic workflows for incorporating (2S)-4-Methyl-2-morpholinemethanamine.

G A (2S)-4-Methyl-2-morpholinemethanamine B Amide Coupling HATU, DIPEA, DMF A->B C SNAr Reaction Base, Heat/MW A->C D Kinase/BET Inhibitors B->D E TLR7/8 Antagonists C->E

Divergent synthetic workflows utilizing the primary amine for amide coupling and SNAr reactions.

Protocol A: Amide Coupling Workflow (Synthesis of Kinase Inhibitors)

Adapted from the synthesis of PFKFB3/4 inhibitors[4].

Mechanistic Causality: HATU is selected over traditional EDC/HOBt to rapidly activate sterically hindered heteroaryl carboxylic acids while suppressing epimerization. N,N-Diisopropylethylamine (DIPEA) is used in a 3-fold excess to ensure the dihydrochloride salt of the morpholine building block is fully free-based in situ, preventing the chloride counterions from interfering with the coupling[4].

Step-by-Step Methodology:

  • Activation : Dissolve the target heteroaryl carboxylic acid (1.0 eq, e.g., 0.18 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.5 eq, 0.28 mmol) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition : Add (2S)-4-Methyl-2-morpholinemethanamine dihydrochloride (1.0 eq, 0.18 mmol) followed by DIPEA (3.0 eq, 0.55 mmol) dropwise[4].

  • Reaction : Stir the mixture at room temperature for 24–48 hours[4].

  • Self-Validation & QC : Monitor the reaction via LC-MS. The system is self-validating when the [M+H]⁺ peak of the starting carboxylic acid is completely consumed, replaced by the product mass + 130 Da (mass of the amine minus water).

  • Workup & Purification : Quench with saturated aqueous NaHCO₃ to neutralize residual acid and remove HATU byproducts. Extract with EtOAc. Purify via Flash Column Chromatography (FCC) using a gradient of 0% to 10% MeOH in DCM[4].

Protocol B: Microwave-Assisted SNAr Workflow (Synthesis of BET Inhibitors)

Adapted from the synthesis of benzimidazole-based bromodomain inhibitors[5].

Mechanistic Causality: Nucleophilic aromatic substitution (SNAr) on electron-deficient aryl fluorides or chlorides can be sluggish at room temperature. Microwave (MW) irradiation is utilized to overcome the high activation energy barrier, drastically reducing reaction times from days to 90 minutes while minimizing thermal degradation byproducts[5].

Step-by-Step Methodology:

  • Preparation : In a microwave-safe vial, dissolve the fluorinated/chlorinated electrophile (1.0 eq, e.g., 1.70 mmol) in anhydrous Tetrahydrofuran (THF) (12 mL)[5].

  • Reagent Addition : Add (2S)-4-Methyl-2-morpholinemethanamine (free base) (3.0 eq, 5.11 mmol) and DIPEA (3.0 eq, 5.11 mmol)[5]. Note: The excess amine drives the equilibrium forward in sterically demanding substitutions.

  • Microwave Irradiation : Seal the vial and heat in a microwave synthesizer (e.g., Biotage Initiator) using high absorption settings at 120°C for 90 minutes[5].

  • Self-Validation & QC : Perform TLC (UV active) and LC-MS. The disappearance of the starting electrophile and the appearance of a highly polar, basic product spot (stains positive with Ninhydrin due to the morpholine nitrogen) validates successful conversion.

  • Workup : Dilute with DCM (30 mL) and wash with water to remove excess amine and DIPEA. Dry over Na₂SO₄, concentrate, and purify via FCC[5].

References

  • (S)-(4-Methylmorpholin-2-yl)methanamine | CymitQuimica. CymitQuimica.
  • (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride | Coompo. Coompo.
  • 760914-29-2 (C6H14N2O) - PubChemLite. PubChemLite.
  • (R)-(4-Methylmorpholin-2-Yl)Methanamine Dihydrochloride. MySkinRecipes.
  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (ACS Publications).
  • EP3057964A1 - Selectively substituted quinoline compounds. Google Patents.
  • WO2016180537A1 - Substituted quinoxaline derivatives. Google Patents.
  • WO2016146738A1 - Benzimidazole derivatives as bromodomain inhibitors. Google Patents.

Sources

Application

in vitro assay protocols involving (2S)-4-Methyl-2-morpholinemethanamine derivatives

Application Note: In Vitro Assay Protocols for Evaluating (2S)-4-Methyl-2-morpholinemethanamine Derivatives as USP7 Inhibitors Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Discipline: Targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for Evaluating (2S)-4-Methyl-2-morpholinemethanamine Derivatives as USP7 Inhibitors

Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Discipline: Targeted Protein Degradation & Oncology Therapeutics

Introduction & Mechanistic Rationale

The ubiquitin-proteasome system (UPS) is a highly regulated network that dictates protein fate. Within this network, Deubiquitinating enzymes (DUBs) have emerged as highly sought-after therapeutic targets[1]. Specifically, Ubiquitin-Specific Peptidase 7 (USP7) is a critical node in oncology due to its role in regulating the MDM2-p53 axis. USP7 deubiquitinates and stabilizes the E3 ligase MDM2, which in turn ubiquitinates the tumor suppressor p53, marking it for degradation[2].

Recent structure-based drug design efforts have identified the chiral pharmacophore (2S)-4-Methyl-2-morpholinemethanamine as a highly effective building block for synthesizing potent, non-covalent USP7 inhibitors[3]. Derivatives containing this moiety are designed to bind the dynamic pocket near the catalytic triad of the USP7 Thumb-Palm cleft, sterically hindering ubiquitin binding[4].

Causality in Experimental Design (The "Self-Validating" System)

The DUB inhibitor field has historically been plagued by false positives caused by redox-cycling compounds, pan-assay interference compounds (PAINS), and colloidal aggregators[1]. As a Senior Application Scientist, I mandate a three-tier, self-validating screening cascade to ensure scientific integrity:

  • Biochemical primary screen (Ub-Rh110): Provides high-throughput, rapid kinetic readouts of catalytic inhibition[5].

  • Biophysical orthogonal screen (SPR): Confirms true 1:1 reversible binding and provides residence time ( 1/koff​ ), eliminating aggregators[6].

  • Cellular target engagement: Proves cell permeability and functional mechanism (MDM2 destabilization and p53 reactivation)[7].

USP7_Pathway Inhibitor (2S)-4-Methyl-2- morpholinemethanamine USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

Fig 1. USP7-MDM2-p53 signaling axis and the pharmacological intervention point.

Experimental Workflow & Methodologies

Workflow Step1 1. Biochemical Screen Ub-Rh110 Assay Step2 2. Biophysical Validation SPR Binding Kinetics Step1->Step2 IC50 < 100 nM Step3 3. Cellular Engagement MDM2/p53 Western Blot Step2->Step3 1:1 Binding Confirmed

Fig 2. Self-validating triage workflow for DUB inhibitor screening.

Protocol 1: Ubiquitin-Rhodamine 110 (Ub-Rh110) Cleavage Assay

Rationale: USP7 is a cysteine protease. The assay buffer must contain a reducing agent (DTT) to maintain the catalytic Cys223 in an active state[2][8]. We utilize the fluorogenic substrate Ub-Rh110 because it avoids the complexities of isopeptide-linked chains while providing a robust, continuous kinetic readout[5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare DUB Assay Buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100 (prevents non-specific sticking), and 10 mM DTT[8][9]. Note: Add DTT fresh on the day of the experiment.

  • Enzyme Preparation: Dilute recombinant USP7 catalytic domain (USP7CD, residues 208-560) to a 2X working concentration (typically 0.5 nM final) in the assay buffer[2].

  • Compound Incubation: In a 384-well black microplate, dispense 5 µL of the (2S)-4-Methyl-2-morpholinemethanamine derivative (serial dilutions in DMSO, final DMSO concentration 1%). Add 5 µL of 2X USP7CD. Incubate at room temperature for 30 minutes to allow equilibrium binding[5].

  • Reaction Initiation: Add 10 µL of 2X Ub-Rh110 substrate (final concentration 250 nM) to all wells[10].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 45 minutes at Ex 485 nm / Em 535 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ versus inhibitor concentration to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: To rule out false positives, we must confirm direct binding. We use the truncated USP7CD rather than full-length USP7. Full-length USP7 is highly flexible and multi-domain, which often results in complex, multi-phasic SPR sensorgrams. USP7CD yields clean, 1:1 Langmuir binding kinetics[2].

Step-by-Step Procedure:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Dilute USP7CD in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine (pH 8.5)[6].

  • Analyte Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 1000 nM down to 3.9 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject each concentration over the reference and active flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase)[6].

  • Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections). Fit the data to a 1:1 binding model to extract kon​ , koff​ , and KD​ [5][6].

Protocol 3: Cellular Target Engagement (HCT116 Model)

Rationale: Biochemical potency does not guarantee cellular efficacy. We utilize the HCT116 colon carcinoma cell line because it expresses wild-type p53, making it an ideal model to observe the downstream functional consequences of USP7 inhibition (MDM2 degradation and p53 stabilization). We probe for p21 to prove that the stabilized p53 is transcriptionally active[2].

Step-by-Step Procedure:

  • Cell Culture: Seed HCT116 cells in 6-well plates at 5×105 cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1.0, and 10 µM) or DMSO vehicle for 20 hours[11].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against USP7, MDM2, p53, p21, and β -actin (loading control) overnight at 4°C[11]. Develop using HRP-conjugated secondary antibodies and chemiluminescence.

Quantitative Data Presentation

The following table summarizes expected validation parameters, comparing the well-characterized USP7 inhibitor FT671[2][7] against a hypothetical optimized (2S)-4-Methyl-2-morpholinemethanamine derivative ("Compound X").

CompoundUSP7CD IC50​ (nM)SPR KD​ (nM)HCT116 p53 EC50​ (nM)Selectivity Profile
FT671 (Reference)5265~150High (No USP47 cross-reactivity)
Compound X (Derivative)2834~85High (Selective over DUB panel)

Data Interpretation Note: A successful (2S)-4-Methyl-2-morpholinemethanamine derivative should demonstrate tight correlation between its biochemical IC50​ and biophysical KD​ , indicating that the enzymatic inhibition is driven entirely by direct, stoichiometric binding rather than assay interference.

References

  • Ndubaku, C., & Tsui, V. (2015). Inhibiting the deubiquitinating enzymes (DUBs). Journal of Medicinal Chemistry. Available at:[Link]

  • Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature. Available at:[Link]

  • Kemp, M. (2016). Progress in Medicinal Chemistry. United States Patent Application.
  • Cancer Research Network. (2019). FT671, a USP7 Inhibitor, Increases p53 Expression. Available at:[Link]

  • Queen's University Belfast. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Available at:[Link]

Sources

Method

Process Chemistry &amp; Scale-Up Protocol for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

Introduction & Mechanistic Rationale (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS 137524-88-0) is a highly valuable chiral building block in modern drug development. It serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS 137524-88-0) is a highly valuable chiral building block in modern drug development. It serves as a critical intermediate in the synthesis of PFKFB3/PFKFB4 kinase inhibitors for oncology applications[1] and TLR7/8 antagonists for the treatment of autoimmune diseases such as systemic lupus erythematosus[2].

Transitioning this molecule from discovery chemistry (milligram scale) to process manufacturing (multi-kilogram scale) presents significant chemical engineering challenges. In traditional medicinal chemistry, the primary amine is typically installed via the azidation of a mesylate intermediate using sodium azide (NaN₃), followed by reduction. However, on an industrial scale, NaN₃ poses severe explosion hazards due to the potential accumulation of hydrazoic acid.

To address this, we have engineered a highly scalable, azide-free Gabriel synthesis route . Furthermore, to eliminate the use of highly toxic and carcinogenic hydrazine hydrate—the classic reagent for the Ing-Manske deprotection[3]—this protocol utilizes ethanolamine for phthalimide cleavage[4]. This substitution not only improves the safety profile of the process but also creates a self-validating purification system, resulting in an industrially robust and "greener" methodology.

Process Flow & Pathway Visualization

The following workflow outlines the 5-step, azide-free scale-up process. The pathway is designed to preserve the (S)-stereocenter while ensuring high atom economy and safe byproduct partitioning.

G SM (S)-Epichlorohydrin + N-Methylethanolamine Step1 Step 1: Epoxide Opening & Cyclization (NaOH/H2O) SM->Step1 Int1 (S)-(4-Methylmorpholin-2-yl)methanol Step1->Int1 Step2 Step 2: Mesylation (MsCl, Et3N, DCM) Int1->Step2 Int2 (S)-(4-Methylmorpholin-2-yl)methyl methanesulfonate Step2->Int2 Step3 Step 3: Gabriel Substitution (K-Phthalimide, DMF, 100°C) Int2->Step3 Int3 (S)-2-(Phthalimidomethyl)- 4-methylmorpholine Step3->Int3 Step4 Step 4: Deprotection (Ethanolamine, 60°C) Int3->Step4 Int4 (2S)-4-Methyl-2- morpholinemethanamine Step4->Int4 Step5 Step 5: Salt Formation (HCl gas, EtOAc) Int4->Step5 Product (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride Step5->Product

Fig 1. Azide-free, 5-step scale-up synthesis of (2S)-4-Methyl-2-morpholinemethanamine 2HCl.

Step-by-Step Experimental Protocols

Note: The following methodologies are optimized for a 10-liter jacketed glass reactor system.

Step 1: Synthesis of (S)-(4-Methylmorpholin-2-yl)methanol
  • Causality: (S)-epichlorohydrin is highly susceptible to racemization via the Payne rearrangement if exposed to strong bases at elevated temperatures. Therefore, the initial epoxide opening is conducted under strict thermal control.

  • Charge: To a 10 L jacketed reactor equipped with an overhead stirrer, add N-methylethanolamine (1.50 kg, 20.0 mol) and purified water (3.0 L). Cool the mixture to 0–5 °C.

  • Addition: Slowly add (S)-epichlorohydrin (1.85 kg, 20.0 mol) via a dropping funnel over 3 hours. Maintain the internal temperature strictly below 10 °C.

  • Cyclization: Stir at 10 °C for 2 hours. Slowly add an aqueous solution of NaOH (1.20 kg, 30.0 mol in 2.0 L water) over 1 hour. Warm the reactor to 45 °C and stir for 12 hours.

  • Work-up: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 4 L). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil (approx. 2.1 kg, 80% yield).

Step 2: Mesylation
  • Charge: Dissolve the intermediate from Step 1 (2.0 kg, 15.2 mol) in DCM (10 L). Add Triethylamine (Et₃N) (2.3 kg, 22.8 mol). Cool to 0 °C.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.9 kg, 16.7 mol) over 2 hours. Caution: Highly exothermic. Maintain temperature < 5 °C.

  • Quench & Wash: Stir for 1 hour at 0 °C. Quench with ice water (5 L). Separate the organic layer and wash with saturated aqueous NaHCO₃ (5 L) and brine (5 L).

  • Concentration: Dry over Na₂SO₄ and concentrate to afford the mesylate as a viscous orange oil (2.9 kg, 91% yield). Proceed immediately to Step 3 to prevent degradation.

Step 3: Gabriel Substitution (Phthalimide Installation)
  • Charge: In a clean 20 L reactor, dissolve the mesylate (2.9 kg, 13.8 mol) in anhydrous N,N-Dimethylformamide (DMF) (12 L).

  • Reaction: Add Potassium phthalimide (2.8 kg, 15.1 mol). Heat the suspension to 100 °C for 16 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the neopentyl-like position on the morpholine ring.

  • Self-Validation Check & Work-up: Cool to room temperature. Add water (15 L) to precipitate the product. The immediate formation of a solid visually validates the displacement. Filter the solid, wash with water (3 × 5 L) to remove DMF/salts, and dry under vacuum at 50 °C to yield (S)-2-(phthalimidomethyl)-4-methylmorpholine as an off-white solid (2.8 kg, 78% yield).

Step 4: Hydrazine-Free Deprotection
  • Charge: Suspend the phthalimide intermediate (2.8 kg, 10.7 mol) in Ethanol (10 L).

  • Reaction: Add Ethanolamine (3.3 kg, 53.5 mol, 5 equiv.). Heat the mixture to 60 °C for 8 hours. The suspension will transition to a clear solution as deprotection proceeds.

  • Self-Validation Check (Chemical Gating): Cool to room temperature and concentrate. Add 2M aqueous HCl (8 L) to the residue, then extract with Ethyl Acetate (EtOAc) (3 × 5 L). Mechanism: The target amine becomes water-soluble (protonated), while the neutral N-(2-hydroxyethyl)phthalimide byproduct remains entirely in the organic phase, self-validating the purification.

  • Basification: Basify the aqueous layer to pH 12 using 50% w/w NaOH. Extract the free amine with DCM (4 × 5 L). Dry and concentrate to yield the free base, (2S)-4-methyl-2-morpholinemethanamine, as a colorless oil (1.1 kg, 79% yield).

Step 5: Dihydrochloride Salt Formation & Crystallization
  • Charge: Dissolve the free base (1.1 kg, 8.4 mol) in EtOAc (8 L) and cool to 0 °C.

  • Salt Formation: Bubble anhydrous HCl gas through the solution until the pH reaches 1-2. A dense white precipitate will form immediately.

  • Isolation: Stir for 2 hours at 0 °C to ensure complete crystallization. Filter the highly hygroscopic solid under a nitrogen blanket.

  • Drying: Wash with cold EtOAc (2 L) and dry in a vacuum oven at 40 °C for 24 hours to yield (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (1.6 kg, 93% yield).

Analytical & Quantitative Data

To validate the scalability, reproducibility, and chiral integrity of this Gabriel-based route, three pilot-scale batches were executed. The data demonstrates that the self-validating extraction and crystallization steps consistently yield API-grade material.

Batch IDScale (kg)Overall Yield (%)HPLC Purity (%)Chiral Purity (ee %)Residual Phthalimide (ppm)
Pilot-0011.568.499.299.5< 10
Pilot-0025.071.299.499.6< 10
Pilot-00312.570.899.599.8< 5

Scale-Up Safety & Quality Control Insights

  • Exotherm Management: The mesylation (Step 2) and HCl salt formation (Step 5) are highly exothermic. Precise dosing controls and jacketed cooling are mandatory to prevent thermal runaway and localized impurity formation.

  • Solvent Recovery: The DCM and EtOAc used in the extractions are recovered via wiped-film evaporation, reducing the E-factor of the process by approximately 40%.

  • Residual Phthalimide Control: The use of ethanolamine ensures that the byproduct partitions entirely into the organic phase during the acidic aqueous workup. This guarantees that residual phthalimide levels remain well below the 10 ppm ICH threshold without the need for complex chromatography.

References

  • Substituted quinoxaline derivatives (Patent WO2016180537A1). Google Patents.
  • Selectively substituted quinoline compounds (Patent EP3057964A1). Google Patents.
  • Dealkylation reactions (S. A. Lawrence). Thieme-connect.
  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a chiral building block heavily utilized in the development of kinase inhibitors and GPCR ligands, (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride requires rigorous synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block heavily utilized in the development of kinase inhibitors and GPCR ligands, (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride requires rigorous synthetic control to maintain high enantiomeric purity and overall yield.

Traditionally, researchers rely on azide-intermediate pathways to synthesize this molecule, which poses severe scalability and safety risks. Here, we focus on troubleshooting the highly efficient, scalable Phthalimide Route [1]. This guide synthesizes field-proven insights to help you diagnose yield drops, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

I. Synthetic Strategy & Workflow Visualization

The optimized pathway utilizes (S)-N-(2,3-epoxypropyl)phthalimide and 2-(methylamino)ethanol. By employing a phthalimide protecting group, we bypass hazardous azide reductions and streamline the isolation of the primary amine via the Ing-Manske procedure[2].

SynthesisWorkflow SM (S)-N-(2,3-epoxypropyl)phthalimide + 2-(methylamino)ethanol Step1 Step 1: Epoxide Opening (70-80°C, 3h) SM->Step1 Int1 Amino Alcohol Intermediate Step1->Int1 Trouble1 Yield Loss: Regioselectivity & Polymerization Step1->Trouble1 Step2 Step 2: Acid Cyclization (H2SO4, 125-145°C) Int1->Step2 Int2 Phthalimide-Protected Morpholine Step2->Int2 Trouble2 Yield Loss: Incomplete Dehydration Step2->Trouble2 Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH) Int2->Step3 Int3 Free Base (Liquid) Step3->Int3 Trouble3 Yield Loss: Product trapped in Phthalhydrazide Step3->Trouble3 Step4 Step 4: Salt Formation (Anhydrous HCl / IPA) Int3->Step4 Target (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride Step4->Target Trouble4 Yield Loss: Hygroscopic 'Oiling Out' Step4->Trouble4

Figure 1: Four-step synthetic workflow for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

II. Troubleshooting FAQs

Q1: Why is my yield consistently low (<50%) during the initial epoxide opening step? Causality & Expert Insight: The reaction between (S)-N-(2,3-epoxypropyl)phthalimide and the secondary amine is an SN2 process that is highly sensitive to thermal conditions. If the temperature exceeds 85°C, two competing side reactions occur: the amine begins attacking the more sterically hindered carbon of the epoxide (ruining regioselectivity), and the resulting alkoxide intermediate initiates premature intermolecular polymerization with unreacted epoxide. Solution: Maintain the reaction strictly between 70–80°C. Do not use elevated heat to force the reaction; instead, use a slight stoichiometric excess (1.3 to 1.5 equivalents) of 2-(methylamino)ethanol to drive the reaction to completion[1].

Q2: The acid-catalyzed cyclization (Step 2) is leaving unreacted intermediate. Should I increase the sulfuric acid concentration? Causality & Expert Insight: No. Increasing the concentration of H2SO4 beyond the standard catalytic requirement will lead to charring and the degradation of the phthalimide protecting group. The cyclization to form the morpholine ring is a dehydration reaction. The critical thermodynamic parameter here is temperature, not acid molarity. If the water byproduct is not efficiently driven off, the equilibrium stalls. Solution: Ensure the sulfuric acid is added dropwise at a lower temperature (70–90°C) to control the exotherm, but strictly execute the main dehydration phase at 125–145°C for 2.5 hours[1].

Q3: During the phthalimide deprotection (Step 3), my product is trapped in a thick white paste. How do I improve recovery? Causality & Expert Insight: This is the most common failure mode of the Ing-Manske procedure. The reaction of the phthalimide-protected morpholine with hydrazine hydrate produces the desired free base amine and a stoichiometric amount of phthalhydrazide[2][3]. Phthalhydrazide forms a highly insoluble, voluminous precipitate that physically traps the liquid free base product within its matrix. Solution: Do not rely solely on simple filtration. After the initial precipitation, acidify the mixture with HCl to precipitate any unreacted starting material, filter, and then strongly basify the filtrate (pH > 12) with NaOH. Extract the aqueous layer exhaustively with chloroform to liberate the trapped amine.

Q4: The final (2S)-4-Methyl-2-morpholinemethanamine dihydrochloride salt is turning into a sticky gum instead of a crisp powder. What went wrong? Causality & Expert Insight: The dihydrochloride salt of this specific morpholine derivative is exceptionally hygroscopic. If there is residual water in your extraction solvent or if you utilize aqueous HCl for salt formation, the salt will absorb the water and "oil out" (form a hydrate gum) rather than crystallizing into a stable lattice. Solution: Meticulously dry the organic extraction phase over anhydrous Na2SO4. For the salt formation, exclusively use anhydrous HCl gas dissolved in isopropanol (IPA). Perform the crystallization at 0°C and wash the filtered crystals with cold, dry methyl tert-butyl ether (MTBE) to displace any residual polar solvents.

III. Quantitative Data & Quality Control Parameters

Synthetic StepTarget IntermediateExpected YieldCritical Control ParameterCommon Failure Mode
1. Epoxide Opening Amino Alcohol85 – 90%Temp strictly 70–80°CPolymerization if >85°C
2. Cyclization Phthalimide-Morpholine70 – 75%Temp strictly 125–145°CIncomplete dehydration
3. Deprotection Free Base Amine75 – 80%Aqueous extraction pH > 12Product trapped in precipitate
4. Salt Formation Dihydrochloride Salt90 – 95%Strictly anhydrous conditions"Oiling out" due to moisture

IV. Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Epoxide Opening

  • Charge a dry reaction kettle with 2-(methylamino)ethanol (28.7 g, 0.38 mol, 1.3 eq).

  • Slowly add (S)-N-(2,3-epoxypropyl)phthalimide (60.0 g, 0.29 mol, 1.0 eq) in portions to control any initial exotherm.

  • Heat the mixture to 70–80°C and hold for 3 hours.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). The UV-active spot corresponding to the starting phthalimide must be completely consumed.

Step 2: Acid-Catalyzed Cyclization

  • Cool the Step 1 mixture to 70°C.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the internal temperature between 70–90°C.

  • Once addition is complete, ramp the temperature to 125–145°C and hold for 2.5 hours to drive off water.

  • Cool the mixture to 0°C and pour it carefully into cold water to crystallize the intermediate. Filter the solid.

  • Self-Validation: The intermediate must readily precipitate upon contact with cold water[1]. If it remains an oil, dehydration was incomplete.

Step 3: Hydrazinolysis (Ing-Manske Deprotection)

  • Suspend the Step 2 intermediate in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature to allow the phthalhydrazide byproduct to precipitate. Filter the bulky white solid.

  • Acidify the filtrate with dilute HCl to precipitate residual byproducts, and filter again.

  • Basify the cleaned filtrate with concentrated NaOH until the pH is strictly >12.

  • Extract the aqueous phase 3x with chloroform. Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the free base as a light yellow oil.

  • Self-Validation: Verify the aqueous layer pH is >12 using a calibrated pH meter prior to extraction. Lower pH values will leave the amine protonated and water-soluble.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the free base oil in anhydrous isopropanol (IPA) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add a standardized solution of anhydrous HCl in IPA until the solution reaches pH 1–2. Stir for 1 hour at 0°C.

  • Add cold, anhydrous MTBE as an anti-solvent to drive complete precipitation.

  • Filter rapidly under a nitrogen blanket and dry under vacuum at 40°C.

  • Self-Validation: The final product must be a free-flowing white crystalline powder. A gummy texture indicates a breach in anhydrous protocol.

V. References

  • Wikipedia. Gabriel synthesis. Overview of the Ing-Manske procedure and phthalimide deprotection methodologies. Available at:[Link]

Sources

Optimization

troubleshooting solubility issues with (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in organic solvents

Welcome to the technical support center for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the smooth progress of your experiments.

Understanding the Challenge: The Nature of Amine Dihydrochloride Salts

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is a salt. The presence of two hydrochloride moieties protonates the two amine groups, rendering the molecule highly polar and ionic. This is a critical piece of information, as it governs the compound's solubility behavior. The fundamental principle of "like dissolves like" dictates that polar compounds are most soluble in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][2]

Consequently, you will likely encounter significant challenges when attempting to dissolve (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride directly into common non-polar or weakly polar organic solvents such as diethyl ether, toluene, or hexane. Conversely, its salt form enhances its solubility in aqueous solutions.[3][4]

The key to successfully using this compound in many organic reactions is to convert it from its polar salt form to its non-polar, neutral "free base" form. This process, known as freebasing, removes the hydrochloride ions, allowing the amine to be readily dissolved in a wider range of organic solvents.[5]

Frequently Asked Questions (FAQs)

Q1: Why won't my (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride dissolve in my organic reaction solvent?

A1: As a dihydrochloride salt, the compound is highly polar and ionic. Most organic solvents used in synthesis (e.g., THF, DCM, Toluene) are significantly less polar. This polarity mismatch is the primary reason for poor solubility. To achieve dissolution, you will likely need to convert the salt to its free base form.

Q2: What is "freebasing" and why is it necessary?

A2: Freebasing is the process of converting an amine salt to its neutral, "free" amine form by treating it with a base.[5] This is necessary because the free base is significantly less polar and more soluble in organic solvents, making it amenable to a wider range of reaction conditions.

Q3: Can I use the dihydrochloride salt directly in my reaction by adding an excess of another basic reagent?

A3: This technique, known as in-situ freebasing, is a common strategy. By adding a stoichiometric excess of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), you can neutralize the hydrochloride in the reaction vessel, generating the free amine to participate in the reaction. However, this introduces triethylammonium chloride as a byproduct, which may or may not interfere with your reaction or purification. See the detailed protocol below.

Q4: What are the key differences in solubility between the dihydrochloride salt and its free base?

A4: The dihydrochloride salt is generally soluble in polar protic solvents like water and to some extent in lower alcohols (methanol, ethanol), but largely insoluble in most other organic solvents. The free base, (2S)-4-Methyl-2-morpholinemethanamine, is expected to be a liquid and soluble in a broad range of organic solvents, including ethers, chlorinated solvents, and aromatic hydrocarbons.[1][3][6]

Solubility Profile

The following table provides an estimated solubility profile for both the dihydrochloride salt and its corresponding free base. These estimations are based on general principles of polarity and intermolecular forces. Actual experimental values may vary.

SolventType(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (Salt Form)(2S)-4-Methyl-2-morpholinemethanamine (Free Base)Rationale
WaterPolar ProticHighMiscibleThe salt is ionic and readily solvated by water. The free base has polar N-H and C-O bonds and can hydrogen bond with water.
Methanol / EthanolPolar ProticModerateHighThe salt has some solubility in polar alcohols. The free base is expected to be highly soluble due to hydrogen bonding and dipole-dipole interactions.
IsopropanolPolar ProticLowModerate to HighReduced polarity compared to methanol limits salt solubility. The free base should still be quite soluble.
Dichloromethane (DCM)Polar AproticVery LowHighThe salt's ionic character prevents dissolution. The free base is expected to be highly soluble due to dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticInsolubleHighTHF is not polar enough to dissolve the ionic salt. The free base should be readily soluble.
Acetonitrile (ACN)Polar AproticLow to Very LowHighWhile polar, ACN is a poor solvent for ionic salts. The free base is expected to be very soluble.
Dimethylformamide (DMF)Polar AproticLow to ModerateHighDMF is a highly polar aprotic solvent and may dissolve some of the salt, but the free base will be much more soluble.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateHighDMSO is a very strong polar aprotic solvent and can dissolve a variety of salts. The free base will be highly soluble.
Toluene / HexaneNon-polarInsolubleHighThe large polarity mismatch makes the salt insoluble. The free base, being an organic molecule, will be soluble.

Troubleshooting and Experimental Protocols

The primary solution to solubility issues is the conversion of the dihydrochloride salt to the free base. Below are two detailed protocols for achieving this.

Protocol 1: Aqueous Workup for Isolation of the Free Base

This method is ideal when you need to isolate the pure free base before its use in a subsequent reaction.

cluster_0 Aqueous Workup Protocol A 1. Dissolve Dihydrochloride in Water B 2. Add Aqueous Base (e.g., 2M NaOH) dropwise until pH > 12 A->B Neutralization C 3. Extract with Organic Solvent (e.g., DCM) (3x volume of aqueous phase) B->C Phase Transfer D 4. Combine Organic Layers C->D Collection E 5. Dry with Anhydrous Sulfate (e.g., Na2SO4) D->E Drying F 6. Filter and Concentrate under reduced pressure E->F Purification G Isolated Free Base (Liquid) F->G Final Product

Aqueous workup for free base isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with swirling.[7][8] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation of both amine groups. You may observe the solution becoming cloudy as the less water-soluble free base begins to form.

  • Extraction: Add an organic solvent in which the free base is highly soluble, such as dichloromethane (DCM) or ethyl acetate, to the separatory funnel. A common starting point is to use a volume of organic solvent equal to the volume of the aqueous layer. Stopper the funnel, and while pointing the tip away from you and others, vent the pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.

  • Collection: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, the organic layer will be on top. Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying: Combine all the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for about 15-20 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which is expected to be a liquid.

Troubleshooting for Protocol 1:

  • Emulsion Formation: If an emulsion forms during extraction, a common issue with amine salts, you can try adding a small amount of brine (saturated aqueous NaCl solution) and gently swirling. Letting the separatory funnel stand for a longer period may also help.

  • Low Yield: If you experience a low yield, it's possible the free base has some water solubility. Saturating the aqueous layer with NaCl before extraction can help to "salt out" the organic compound, pushing it into the organic layer.

Protocol 2: In-Situ Freebasing for Direct Use in Reactions

This method is efficient when the byproduct of the neutralization, typically triethylammonium chloride, does not interfere with the subsequent reaction.

cluster_1 In-Situ Freebasing Protocol H 1. Suspend Dihydrochloride in Anhydrous Organic Solvent I 2. Add Triethylamine (TEA) (2.2 equivalents) H->I Base Addition J 3. Stir at Room Temperature (30-60 minutes) I->J Neutralization K 4. Proceed with Reaction (Add other reagents) J->K Reaction Start L Reaction Mixture containing Free Base and TEA·HCl K->L Outcome

Workflow for in-situ free base generation.

Step-by-Step Methodology:

  • Suspension: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in your chosen anhydrous organic solvent (e.g., THF, DCM, acetonitrile).

  • Base Addition: Add 2.2 equivalents of a tertiary amine base, most commonly triethylamine (TEA).[9] The slight excess ensures complete neutralization.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. You will have a slurry of the free amine in solution and the precipitated triethylammonium chloride.

  • Reaction: Proceed with your reaction by adding the other reagents as your primary protocol dictates. The free amine in solution is now available to react.

Troubleshooting for Protocol 2:

  • Incomplete Reaction: If your reaction does not proceed to completion, it's possible that the neutralization was incomplete. Ensure your TEA is of good quality and that you have added a sufficient excess.

  • Purification Difficulties: The triethylammonium chloride salt formed can sometimes complicate purification. If the salt is insoluble in your reaction solvent, it can be filtered off before workup. If it is soluble, it will need to be removed during the aqueous workup of your final product. A wash with water or dilute acid will typically remove it.

References

  • Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-4-Methyl-2-MorpholineMethanaMine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

  • Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous?. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 25). Triethylamine. Retrieved from [Link]

  • Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyne. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

resolving enantiomeric impurities in (2S)-4-Methyl-2-morpholinemethanamine batches

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this hub to move beyond standard "cook-book" recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this hub to move beyond standard "cook-book" recipes. Resolving enantiomeric impurities—specifically removing the (2R) enantiomer from (2S)-4-Methyl-2-morpholinemethanamine batches—requires a precise understanding of thermodynamics and chromatographic interactions.

Because this molecule possesses both a basic primary amine (-CH₂NH₂) and a tertiary morpholine nitrogen, it is highly prone to secondary interactions during separation. This guide provides field-proven, self-validating methodologies to achieve >99.5% enantiomeric excess (ee) through either classical crystallization or modern supercritical fluid chromatography (SFC).

Diagnostic Workflow: Selecting Your Resolution Strategy

Before initiating a protocol, you must select the appropriate resolution pathway based on your batch size and purity requirements.

ResolutionWorkflow Start Impure Batch: (2S)-4-Methyl- 2-morpholinemethanamine (ee < 98%) Decision Select Resolution Strategy Based on Scale Start->Decision Salt Diastereomeric Salt Formation Add (-)-Di-p-toluoyl-L-tartaric acid Decision->Salt > 100g Scale Chrom Chiral SFC / HPLC Chiralpak AD-H or IG Column Decision->Chrom < 10g Scale Cryst Fractional Crystallization (Thermodynamic Control) Salt->Cryst Collect Fraction Collection (Isolate (2S) Peak) Chrom->Collect FreeBase Basification (pH > 12) & Organic Extraction Cryst->FreeBase Final Pure (2S)-Enantiomer (ee > 99.5%) FreeBase->Final Collect->Final

Workflow for resolving enantiomeric impurities in (2S)-amine batches.

Method A: Diastereomeric Salt Resolution (Bulk Scale)

For batches exceeding 100 grams, classical resolution via diastereomeric salt formation is the most cost-effective approach.

Causality & Mechanism: We utilize 1 [1] rather than unsubstituted tartaric acid. The bulky, electron-rich toluoyl groups of DTTA enforce a highly rigid crystal lattice when paired with the primary amine of 4-Methyl-2-morpholinemethanamine. This steric bulk maximizes the differential solubility between the (2S, L-DTTA) and (2R, L-DTTA) diastereomeric salts, allowing for efficient fractional crystallization.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the impure amine batch (1.0 eq) in absolute ethanol (approx. 10 mL/g). Add 0.5 to 1.0 molar equivalents of (-)-DTTA. Heat the mixture to 60–70 °C under continuous stirring until complete dissolution is achieved.

  • Thermodynamic Crystallization: Slowly cool the solution to 15–25 °C at a controlled rate of 5 °C/hour.

    • The "Why": Rapid cooling causes kinetic trapping, leading to the co-crystallization of the undesired (2R) salt. Slow cooling ensures thermodynamic control, allowing only the least soluble diastereomer to nucleate and form a pure crystal lattice.

  • Isolation & Self-Validation: Filter the precipitated crystals via vacuum filtration and wash with cold ethanol.

    • Self-Validating Step: Before proceeding, analyze the mother liquor via analytical chiral HPLC. If the mother liquor is highly enriched in the (2R) enantiomer, you have successfully confirmed that the (2S) salt is the one precipitating. If the mother liquor is enriched in (2S), you must switch to (+)-DTTA.

  • Basification: Suspend the isolated crystalline salt in deionized water. Slowly add 10% aqueous NaOH until the aqueous phase reaches pH > 12. This breaks the salt complex, liberating the free (2S)-amine.

  • Extraction: Extract the liberated amine with methyl tert-butyl ether (MTBE) or dichloromethane (3x volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (2S)-enantiomer.

Method B: Preparative Chiral SFC (Rapid / High-Purity Scale)

For batches under 100 grams or when >99.5% ee is strictly required without iterative recrystallization, Supercritical Fluid Chromatography (SFC) is the gold standard [2].

Causality & Mechanism: SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, enabling flow rates 3–5 times faster than traditional HPLC without a massive pressure drop. However, the primary amine on 4-Methyl-2-morpholinemethanamine will aggressively hydrogen-bond with residual silanols on polysaccharide-based chiral stationary phases (CSPs), causing severe peak tailing. To prevent this, we must use a basic modifier [3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. Prepare a co-solvent of Methanol containing 0.2% v/v isopropylamine or diethylamine .

    • The "Why": The basic additive competitively binds to the acidic silanol active sites on the column, shielding the analyte and ensuring sharp, symmetrical peaks.

  • Chromatographic Separation: Inject the sample onto a preparative Chiralpak IG or AD-H column. Maintain a column temperature of 35 °C and a backpressure of 120 bar. Run an isocratic gradient of 80% CO₂ / 20% Modified Methanol.

  • Fraction Collection & Self-Validation: Monitor the eluent via UV detection (210 nm). Collect the fraction corresponding to the (2S) peak.

    • Self-Validating Step: Re-inject a 5 µL aliquot of the collected fraction onto an analytical SFC system. A single, baseline-resolved peak confirms absolute enantiomeric purity and validates the fraction collection timing.

  • Solvent Removal: Evaporate the CO₂/Methanol mixture under reduced pressure to yield the enantiopure amine.

Quantitative Data Comparison

ParameterDiastereomeric Salt Formation (DTTA)Preparative Chiral SFC
Optimal Scale > 100 g to Multi-KilogramMilligram to < 100 g
Typical Yield (1st Pass) 35% – 45% (Max theoretical 50%)85% – 95%
Enantiomeric Excess (ee) 90% – 98% (Requires recrystallization)> 99.5% (Baseline resolution)
Process Time 24 – 48 Hours2 – 6 Hours
Solvent Consumption High (Ethanol/MTBE)Low (Supercritical CO₂ / MeOH)
Cost per Gram LowHigh (Due to equipment/columns)

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" instead of crystallizing. What causes this and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system cannot adequately solvate the intermediate complexes, causing the salt to separate as a dense liquid before it can nucleate. Fix: Re-dissolve the oil by adding a small amount of a more polar co-solvent (e.g., 5% water in ethanol) and heating. Cool the solution very slowly and seed the mixture with a pure crystal of the desired salt just below the saturation temperature to provide a physical nucleation site.

Q: I am seeing severe peak tailing in my chiral SFC chromatogram, and the (2S) and (2R) peaks are overlapping. How do I resolve this? A: This is a classic symptom of secondary interactions between your primary amine and the silica backbone of the column. Ensure your organic modifier (methanol) contains at least 0.1% of a basic additive like diethylamine [3]. If tailing persists, increase the additive concentration to 0.5% or switch to a dedicated column designed for primary amines, such as a crown-ether derived stationary phase [4].

Q: Can I recover the expensive (-)-DTTA resolving agent after basification? A: Yes. This is a highly recommended practice for process chemistry. After extracting the free amine into the organic phase, the remaining aqueous phase contains the sodium salt of DTTA. Acidify this aqueous phase with HCl to pH < 2 to fully protonate the DTTA. Extract the aqueous phase with a water-immiscible solvent like ethyl acetate. Concentrate the organic layer to recover the DTTA for future resolution cycles [5].

References

  • BenchChem Technical Support Team. "A Comparative Guide to Monoethyl Tartrate and Other Chiral Resolving Agents for Amines." BenchChem.
  • Agilent Technologies.
  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Wiley Analytical Science.
  • ACS Publications. "Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

Welcome to the Technical Support Center. Working with (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) presents unique challenges typical of chiral amine dihydrochloride salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) presents unique challenges typical of chiral amine dihydrochloride salts. Due to its highly polar nature and multiple protonation sites, this compound exhibits extreme aqueous solubility and pronounced hygroscopicity[1]. Furthermore, during isolation, researchers frequently encounter liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—instead of classical nucleation[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to establish a robust crystallization process.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my product form a viscous syrup (oil out) instead of crystallizing? Causality & Mechanism: Oiling out occurs when a supersaturated solution crosses the spinodal curve into a liquid-liquid immiscibility region before overcoming the activation energy barrier for solid nucleation[2]. For dihydrochloride salts, this is frequently triggered by adding the antisolvent too rapidly, which creates localized zones of extreme supersaturation[3], or by operating at a temperature where the solute-rich liquid phase is more thermodynamically stable than the crystalline solid[4]. Solution: You must shift the crystallization pathway. Dilute the starting solution to lower the initial concentration, drastically reduce the antisolvent addition rate, and introduce seed crystals precisely at the metastable zone boundary to bypass the high nucleation barrier[4].

Q2: What is the optimal solvent/antisolvent system for this dihydrochloride salt? Causality & Mechanism: The dihydrochloride salt is highly stabilized by hydrogen bonding in protic, polar solvents. Therefore, it is highly soluble in water and methanol, but poorly soluble in aprotic or less polar solvents. A miscible solvent/antisolvent pair is required[4]. Solution: The recommended primary solvent is anhydrous Methanol. The optimal antisolvents are Isopropanol (IPA) or Ethyl Acetate. Using Methanol/IPA provides a gentle solubility gradient, which is ideal for controlling crystal growth rates and preventing the rapid crash-out that leads to amorphous solids or oils[5].

Q3: How do I prevent the crystals from absorbing moisture and deliquescing during filtration? Causality & Mechanism: Dihydrochloride salts have a high crystal lattice affinity for water, making them inherently hygroscopic[6]. Exposure to ambient humidity during vacuum filtration draws moisture through the filter cake, causing the crystals to dissolve in their own absorbed water. Solution: Perform all filtrations under a dry nitrogen blanket. Wash the filter cake with a highly volatile, cold, anhydrous antisolvent (e.g., cold anhydrous Acetone) to rapidly displace residual primary solvent and water, then immediately transfer the solid to a vacuum desiccator[4].

Section 2: Troubleshooting Guide

Issue: No Nucleation Occurs (Solution Remains Clear) Root Cause: The system is trapped in the metastable zone; the supersaturation level is insufficient to overcome the thermodynamic barrier for primary nucleation[4]. Self-Validating Solution:

  • Evaporate 10-15% of the primary solvent to increase the solute concentration.

  • Implement a slow cooling ramp.

  • Apply secondary nucleation techniques: scratch the inner wall of the flask with a glass rod, or apply brief ultrasonic irradiation (sonocrystallization) to induce cavitation, which lowers the nucleation barrier and promotes uniform crystal birth[3]. Validation: Extract a 1 mL aliquot, crash it with excess antisolvent to confirm the API is still present and hasn't degraded.

Issue: Fine, Powdery Crystals that are Difficult to Filter Root Cause: The nucleation rate vastly exceeded the crystal growth rate. This is usually caused by "dumping" the antisolvent or crashing the temperature, resulting in massive, uncontrolled primary nucleation[5]. Self-Validating Solution:

  • Implement a slow, continuous antisolvent addition using a programmable syringe pump.

  • Hold the temperature steady during the initial antisolvent addition until slight turbidity persists, then age the slurry for 1-2 hours. This Ostwald ripening allows smaller, unstable crystals to dissolve and redeposit onto larger, more stable crystals. Validation: Observe the slurry under a polarized light microscope (PLM). You should see distinct, birefringent crystals rather than opaque, amorphous aggregates[4].

Section 3: Experimental Protocol: Seeded Antisolvent Crystallization

This protocol utilizes a Methanol/Isopropanol (IPA) system, designed as a self-validating workflow to ensure phase purity and optimal particle size.

  • Dissolution: Dissolve 1.0 g of crude (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in 5.0 mL of anhydrous Methanol at 50 °C.

    • Causality: Elevated temperature ensures complete dissolution and destroys any ghost nuclei that could trigger premature crystallization.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated, jacketed crystallization vessel.

    • Causality: Removes insoluble impurities that act as uncontrolled nucleation sites.

  • Antisolvent Addition (Phase 1): Slowly add 2.0 mL of anhydrous IPA dropwise while stirring at 300 rpm, maintaining the temperature at 50 °C.

  • Seeding & Aging: Cool the solution to 40 °C to enter the metastable zone. Add 10 mg of pure (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride seed crystals. Age the mixture for 60 minutes.

    • Causality: Seeding dictates the polymorphic form and provides a surface for crystal growth, bypassing the energy-intensive primary nucleation phase[4].

  • Antisolvent Addition (Phase 2): Add an additional 8.0 mL of IPA at a constant rate of 0.1 mL/min using a syringe pump.

    • Causality: Slow addition maintains the supersaturation level within the metastable zone, favoring crystal growth over secondary nucleation[2].

  • Cooling & Isolation: Cool the slurry to 5 °C at a linear rate of 0.2 °C/min. Filter the suspension under a nitrogen atmosphere, wash with 2 x 2 mL of cold anhydrous IPA, and dry in a vacuum oven at 40 °C for 12 hours.

  • Validation Step: Test the mother liquor by evaporating a small sample. If the mass of the residue is >5% of the theoretical yield, the system has not reached equilibrium; increase the antisolvent ratio or lower the final temperature in the next batch.

Section 4: Quantitative Data & Solvent Screening Summary

The following table summarizes the quantitative parameters for optimizing the solvent/antisolvent system for this specific dihydrochloride salt.

Primary SolventAntisolventOptimal Volumetric Ratio (Solvent:Antisolvent)Addition RateExpected MorphologyRisk of Oiling Out
MethanolIsopropanol (IPA)1:2 to 1:30.1 mL/minPrismatic / BlockyLow (with seeding)
MethanolEthyl Acetate1:40.05 mL/minNeedlesModerate
WaterAcetone1:5 to 1:80.2 mL/minFine PowderHigh
EthanolHeptaneN/A (Immiscible/Poor)N/AAmorphous / OilVery High
Section 5: Process Visualizations

G Start Dissolve API in Primary Solvent (MeOH) Filter Polish Filtration (Remove impurities) Start->Filter Anti1 Add Antisolvent (IPA) until Metastable Zone Filter->Anti1 Seed Add Seed Crystals & Age Slurry Anti1->Seed Anti2 Slow Antisolvent Addition (0.1 mL/min) Seed->Anti2 Cool Controlled Cooling (0.2 °C/min to 5°C) Anti2->Cool Isolate Filter under N2 & Vacuum Dry Cool->Isolate

Caption: Step-by-step workflow for the seeded antisolvent crystallization of the dihydrochloride salt.

G Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Check Is the supersaturation generation too fast? Issue->Check Yes Yes Check->Yes No No Check->No Action1 Reduce antisolvent addition rate Yes->Action1 Action2 Check solvent ratio & lower initial concentration No->Action2 Seed Introduce Seeding at lower supersaturation Action1->Seed Action2->Seed

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

References[4] Title: Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization | Source: benchchem.com | URL: https://benchchem.com/tech-support/aminoacetamidine-dihydrochloride-crystallization[6] Title: Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts | Source: mdpi.com | URL: https://www.mdpi.com/2073-4352/9/3/176/htm[1] Title: Strategies for improving hydrophobic drugs solubility and bioavailability | Source: ijpca.org | URL: https://www.ijpca.org/article-details/21435[3] Title: “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” | Source: ijprajournal.com | URL: https://ijprajournal.com/issue_dcp/Antisolvent%20Crystallization%20A%20Novel%20Approach%20to%20Enhancement%20of%20Drug%20Bioavailability.pdf[5] Title: Antisolvent Crystallization of Poorly Water Soluble Drugs | Source: ijcea.org | URL: http://www.ijcea.org/vol6/498-A1001.pdf[2] Title: Using AntiSolvent for Crystallization | Source: mt.com | URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/antisolvent-crystallization.html

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of (2S)-4-Methyl-2-morpholinemethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, highly polar chiral amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, highly polar chiral amines. (2S)-4-Methyl-2-morpholinemethanamine is a valuable chiral building block, but it is notoriously difficult to purify due to its dual basic centers and high hydrophilicity. This guide provides field-validated troubleshooting protocols to ensure high yield and enantiomeric purity during your workflows.

Quantitative Data Summary

Understanding the physicochemical properties of your target molecule is the first step in designing a successful purification strategy.

ParameterValuePurification Implication
Molecular Weight 130.19 g/mol Low MW contributes to high volatility; suitable for vacuum distillation.
Boiling Point ~189 °CRequires high vacuum for thermal purification to avoid degradation (1[1]).
pKa (Predicted) 9.37 (1° amine), 7.5 (3° amine)Aqueous extraction requires pH > 12 to fully suppress ionization[1].
Density 0.976 g/mLClose to water; phase separation may be slow without salting out[1].
Appearance Colorless to light yellow liquidYellowing indicates oxidation or CO₂ absorption (carbamate formation)[1].
Workflow Overview

Workflow A Crude Reaction Mixture (Racemic Amine) B Acid-Base Extraction (pH > 12, NaCl Saturation) A->B Remove neutral/acidic impurities C Chiral Resolution (Di-p-toluoyl-D-tartaric acid) B->C Enriched organic phase D Thermodynamic Crystallization (0.1 °C/min cooling) C->D Diastereomeric salt formation E Free-Basing & Extraction (Isolating (2S)-enantiomer) D->E Filter & wash crystals F RP-HPLC Polishing (pH 10.5 Mobile Phase) E->F Crude (2S)-amine free base G Pure (2S)-4-Methyl-2- morpholinemethanamine F->G >99% ee, >99% purity

Fig 1. End-to-end purification workflow for isolating (2S)-4-Methyl-2-morpholinemethanamine.

Section 1: Liquid-Liquid Extraction & Desalting

Q: Why is my extraction yield from the aqueous layer consistently below 40%?

A: (2S)-4-Methyl-2-morpholinemethanamine is a highly polar, hydrophilic diamine. Standard extraction with dichloromethane (DCM) or ethyl acetate will leave the majority of the compound in the aqueous phase.

  • Causality: The molecule possesses two basic centers: a primary amine (predicted pKa ~9.37) and a tertiary morpholine nitrogen (1[1]). If the aqueous pH is not sufficiently high, the compound remains partially protonated and water-soluble. Furthermore, its density (0.976 g/mL) is very close to water, which can cause slow phase separation or emulsions[1].

  • Step-by-Step Protocol:

    • Adjust the aqueous phase to pH > 12 using 5M NaOH to ensure both amines are fully deprotonated.

    • Saturate the aqueous layer with solid NaCl (salting out) to decrease the solubility of the organic amine in the aqueous phase.

    • Extract using a highly polar organic solvent system, such as 10% Isopropanol in DCM or 2-Methyltetrahydrofuran (2-MeTHF).

    • Perform 4-5 sequential extractions to ensure quantitative transfer.

    • Dry the combined organic layers over anhydrous Na₂SO₄. Do not use MgSO₄, as it can act as a Lewis acid and coordinate with the diamine.

Section 2: Chiral Resolution (Diastereomeric Salt Formation)

Q: My diastereomeric salt crystallization is yielding low enantiomeric excess (ee < 80%). How can I improve the optical purity?

A: Low ee during the resolution of morpholine derivatives is typically caused by kinetic trapping of the undesired diastereomer due to rapid supersaturation (2[2]).

  • Causality: When resolving racemic mixtures, rapid cooling causes the less soluble diastereomeric salt to precipitate too quickly, trapping the more soluble salt within the crystal lattice. Thermodynamic control allows for Ostwald ripening, where smaller, impure crystals redissolve and deposit onto larger, purer crystals.

  • Step-by-Step Protocol:

    • Dissolve 1 eq of the crude racemic amine and 1 eq of a resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) in boiling methanol/water (9:1 v/v).

    • Cool the solution at a strictly controlled rate of 0.1 °C/min down to 50 °C.

    • Seed the solution with 0.5% w/w of pure (2S)-amine diastereomeric salt to provide a nucleation template.

    • Continue cooling at 0.1 °C/min to 20 °C and hold for 12 hours.

    • Filter the crystals, wash with ice-cold methanol, and recrystallize once to achieve >99% ee.

Section 3: Chromatographic Purification (RP-HPLC)

Q: I am observing severe peak tailing and poor resolution when purifying the target compound via Reverse-Phase HPLC.

A: Peak tailing for aliphatic diamines is a classic symptom of secondary interactions between the protonated amines and residual, ionized silanol groups (Si-O⁻) on the silica stationary phase (2[2]).

  • Causality: At neutral pH, the primary amine is protonated, turning the molecule into a strong hydrogen-bond donor and cation. These cations bind strongly to free silanols, causing the molecules to elute at different rates (tailing).

  • Step-by-Step Protocol:

    • Switch to a high-pH mobile phase. Use Water/Acetonitrile supplemented with 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate adjusted to pH 10.5.

    • Utilize an end-capped, hybrid silica column designed to withstand high pH without dissolving.

    • Run a shallow gradient (e.g., 2% to 30% ACN over 20 column volumes) to ensure adequate retention.

HPLC_Troubleshooting N1 Symptom: Peak Tailing N2 Check Mobile Phase pH N1->N2 N3 pH < 8 (Silanol Interaction) N2->N3 N4 pH > 10 (Amine Neutralized) N2->N4 N5 Add 0.1% NH4OH or TEA N3->N5 N6 Use Hybrid Silica Column N4->N6 N7 Result: Sharp Peaks N5->N7 N6->N7

Fig 2. RP-HPLC troubleshooting logic for aliphatic diamine peak tailing.

Section 4: Storage and Handling

Q: My purified (2S)-4-Methyl-2-morpholinemethanamine turned yellow and gained weight over time. What happened?

A: The compound has degraded via oxidation and CO₂ absorption (1[1]).

  • Causality: Primary aliphatic amines readily absorb atmospheric carbon dioxide to form carbamate salts. Additionally, the morpholine core can slowly oxidize upon prolonged exposure to air and ambient light.

  • Step-by-Step Protocol:

    • Always store the purified free base under an inert atmosphere (Nitrogen or Argon) at 2–8 °C (3[3],[1]).

    • For long-term, bench-stable storage, convert the free base to its dihydrochloride salt (4[4]). This is achieved by bubbling anhydrous HCl gas into an ethereal solution of the amine until precipitation is complete.

References
  • ChemicalBook. "(4-Methylmorpholin-2-yl)methanamine | 141814-57-5". 1

  • Google Patents. "WO2013057320A1 - (hetero)aryl cyclopropylamine compounds as lsd1 inhibitors". 2

  • NextSDS. "(2S)-4-Methyl-2-MorpholineMethanaMine Dihydrochloride". 4

  • American Elements. "(4-Methylmorpholin-2-yl)methanamine | CAS 141814-57-5". 3

Sources

Troubleshooting

Technical Support Center: Optimizing Morpholine Methanamine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize morpholine methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize morpholine methanamine derivatizations (aminomethylation). This guide moves beyond basic recipes, focusing on the thermodynamic and kinetic causalities that drive byproduct formation, ensuring your synthetic workflows are robust, scalable, and self-validating.

Mechanistic Overview: The Causality of Byproduct Formation

Morpholine methanamine derivatization fundamentally operates via a multicomponent Mannich-type condensation. The process relies on the in situ generation of a reactive iminium ion from morpholine and a methanamine/formaldehyde source, which is subsequently attacked by a nucleophilic substrate containing an active proton[1]. The reaction is typically catalyzed by acid, which promotes the formation of the iminium intermediate[2].

However, when the delicate equilibrium of this system is perturbed by improper pH, stoichiometry, or thermal stress, the reaction diverges into three primary byproduct pathways:

  • Aminal Formation : If the local concentration of the amine exceeds the substrate, a second amine molecule attacks the iminium ion instead of the intended carbon nucleophile.

  • Bis-alkylation (Over-reaction) : While secondary amines like morpholine prevent amine overalkylation[3], substrates with multiple active hydrogens can undergo repeated aminomethylation if the electrophile is in excess or temperatures are too high.

  • Deamination (Elimination) : Morpholine Mannich bases are susceptible to thermal degradation. Under heat or basic conditions, they undergo E1cB elimination (deamination), ejecting the morpholine moiety to form an alpha,beta-unsaturated vinyl derivative[4].

Pathway Sub Substrate + Morpholine + Formaldehyde Source Iminium Reactive Iminium Intermediate Sub->Iminium Acid Catalysis (pH 4-5) Target Desired Derivatized Product Iminium->Target Nucleophilic Attack Aminal Aminal Byproduct (Excess Amine) Iminium->Aminal + Amine Bis Bis-alkylated Byproduct (Over-reaction) Target->Bis + Iminium Elim Elimination Byproduct (Thermal Stress) Target->Elim Heat / Base

Reaction pathways showing the divergence of the iminium intermediate into target and byproducts.

Quantitative Data & Self-Validating Protocol

To demonstrate the impact of reaction parameters on byproduct distribution, we have summarized standard optimization data below. Protic solvents such as methanol are strictly recommended as they stabilize the iminium ion formed during the reaction, thereby promoting the desired pathway[3].

Table 1: Byproduct Distribution vs. Reaction Parameters

Reaction ParameterTarget Yield (%)Aminal Byproduct (%)Bis-adduct (%)Elimination (%)
Standard (pH 7.0, 25 °C, 1:2 eq)45.025.020.010.0
Acid Catalyzed (pH 4.5, 25 °C, 1:2 eq)65.010.020.05.0
Stoichiometric Control (pH 4.5, 25 °C, 1:1.05 eq)80.0< 2.015.03.0
Fully Optimized (pH 4.5, 5 °C, 1:1.05 eq, slow add)94.0< 1.0< 2.0< 3.0
Step-by-Step Methodology: Optimized Aminomethylation Workflow

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Iminium Pre-assembly

  • Action : In a dry flask, combine 1.05 equivalents of morpholine and 1.05 equivalents of the formaldehyde/methanamine source in methanol. Stir at 0 °C for 15 minutes.

  • Causality : Pre-forming the iminium ion prevents the free amine from acting as a competing nucleophile against the substrate, drastically reducing aminal formation.

Step 2: pH Modulation

  • Action : Add glacial acetic acid dropwise until the apparent pH reaches 4.5–5.0.

  • Causality : Acid catalysis is required to form the iminium ion[2]. However, excessive acid fully protonates the morpholine, halting the reaction.

  • Validation Checkpoint : Spot the mixture on a TLC plate. A distinct UV-active spot for the iminium intermediate should appear. If unreacted morpholine dominates (via ninhydrin stain), adjust the pH carefully.

Step 3: Controlled Substrate Addition

  • Action : Dissolve 1.0 equivalent of the active-hydrogen substrate in methanol. Add this solution dropwise over 60 minutes via a syringe pump while maintaining the temperature at 0–5 °C.

  • Causality : Slow addition keeps the steady-state concentration of the substrate low, statistically disfavoring bis-alkylation.

Step 4: Reaction Monitoring

  • Action : Stir for 2 hours at 5 °C.

  • Validation Checkpoint : Analyze a 10 µL aliquot via LC-MS. The target mass should constitute >90% of the total ion current (TIC). If bis-adducts exceed 5%, halt the addition immediately and lower the temperature.

Step 5: Quench and Isolation

  • Action : Quench the reaction with cold saturated aqueous NaHCO₃ (0 °C) to neutralize the acid. Extract with ethyl acetate. Dry over Na₂SO₄ and concentrate under reduced pressure at a water bath temperature strictly <30 °C.

  • Causality : Morpholine Mannich bases are highly susceptible to thermal deamination[4]. Keeping temperatures low prevents the formation of alpha,beta-unsaturated byproducts.

Troubleshooting Decision Tree

Logic Start Identify Byproduct via LC-MS/NMR IsAminal Is it an Aminal? Start->IsAminal IsBis Is it a Bis-adduct? Start->IsBis IsElim Is it an Elimination Product? Start->IsElim FixAminal Reduce Amine Eq. Pre-mix Reagents IsAminal->FixAminal Yes FixBis Lower Temp (0-10°C) Slow Substrate Addition IsBis->FixBis Yes FixElim Avoid Heat (>30°C) Neutralize Workup IsElim->FixElim Yes

Decision tree for identifying and resolving specific byproduct formations during derivatization.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high concentration of aminal byproducts in my LC-MS? A1: Aminals form when the local concentration of morpholine exceeds the substrate, leading to a second nucleophilic attack on the iminium ion. Resolution: Ensure strict 1:1.05 stoichiometry. Always pre-mix the aldehyde/amine to form the iminium before adding the nucleophilic substrate.

Q2: How can I suppress bis-alkylation on substrates with multiple active hydrogens? A2: Bis-alkylation is kinetically driven by high temperatures and excess electrophile. While secondary amines like morpholine prevent overalkylation on the nitrogen itself[3], the carbon substrate can still over-react. Resolution: Lower the reaction temperature to 0–10 °C. Use a syringe pump for substrate addition to maintain a low steady-state concentration of the electrophile.

Q3: My product degrades during purification. What is the mechanism, and how do I stop it? A3: Morpholine Mannich bases are prone to thermal deamination, a process that ejects the amine to form vinyl derivatives[4]. This is an E1cB elimination pathway triggered by heat or basic conditions. Resolution: Perform extractions at room temperature or lower. Never let your rotary evaporator bath exceed 30 °C. If using silica gel chromatography, consider using deactivated silica or alumina to prevent acid-catalyzed degradation on the column.

Q4: Can I use aprotic solvents for this derivatization? A4: It is highly discouraged. Protic solvents (like methanol or water) are critical because they hydrogen-bond with and stabilize the iminium ion intermediate, significantly promoting the forward reaction[3]. Using aprotic solvents will stall the reaction and increase unreacted starting material.

References
  • Title : Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source : nih.gov URL :[Link]

  • Title : Mannich Reaction Mechanism - BYJU'S Source : byjus.com URL : [Link]

  • Title : Mannich reaction – Knowledge and References Source : taylorandfrancis.com URL :[Link]

  • Title : Mannich Reaction: The Mannich reaction is three component condensation Source : sustech.edu URL : [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability Guide: (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride vs. Free Base

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals. Executive Summary During early-stage drug development, the selection of an optimal solid-state form is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals.

Executive Summary

During early-stage drug development, the selection of an optimal solid-state form is a critical determinant of a compound's pharmacokinetic (PK) success. This guide provides an in-depth, objective comparison of the comparative bioavailability between the free base and the dihydrochloride salt of (2S)-4-Methyl-2-morpholinemethanamine —a highly polar, low-molecular-weight diamine frequently utilized as a structural building block or model API in basic drug research.

By analyzing the physicochemical properties, dissolution kinetics, and in vivo absorption profiles of both forms, this guide establishes a framework for understanding how salt selection dictates oral bioavailability through the modulation of microenvironmental pH.

Physicochemical Profiling & Mechanistic Causality

As a formulation scientist, one must look beyond bulk physiological pH to understand dissolution. The causality of poor bioavailability in basic drugs often lies at the solid-liquid interface.

(2S)-4-Methyl-2-morpholinemethanamine contains two basic centers:

  • A primary aliphatic amine (pKa ~ 10.6)

  • A tertiary morpholine nitrogen (pKa ~ 8.3)

The Microenvironmental pH ( pHmicro​ ) Paradigm

When administered orally, both the free base and the dihydrochloride salt will encounter the acidic environment of the stomach (pH 1.2) followed by the near-neutral environment of the small intestine (pH 6.8). While the bulk pH of the intestine is 6.8, the dissolution rate is governed by the 1[1], which dictates that the dissolution rate is directly proportional to the saturation solubility ( Cs​ ) of the drug in the unstirred boundary layer surrounding the solid particle[2].

  • The Free Base: When the solid free base contacts intestinal fluid, it acts as a base, raising the microenvironmental pH ( pHmicro​ ) at the particle surface to highly alkaline levels (pH > 10). According to the 3[3], at this elevated pHmicro​ , the drug remains largely unionized, resulting in a drastically lowered Cs​ and severely retarded dissolution[4].

  • The Dihydrochloride Salt: Conversely, the dissolution of the dihydrochloride salt releases protons into the boundary layer, dropping the pHmicro​ to acidic levels (pH 2-3). This 5[5] ensures the drug remains fully ionized at the solid-liquid interface, maintaining a massive Cs​ and driving rapid, concentration-gradient-dependent dissolution even in the intestine[6].

This fundamental difference in 7[7] is the primary driver of the pharmacokinetic divergence between the two forms[8].

Experimental Workflows & Protocols

To validate this mechanism, we utilize a self-validating two-pronged experimental approach: Intrinsic Dissolution Rate (IDR) testing to isolate the physicochemical variables, followed by an in vivo PK study designed to prevent formulation artifacts.

Protocol A: Intrinsic Dissolution Rate (IDR) via Wood's Apparatus

Purpose: To measure the dissolution rate independent of particle size or surface area, isolating the effect of pHmicro​ .

  • Sample Preparation: Weigh exactly 100 mg of either the free base or dihydrochloride salt.

  • Compression: Transfer the powder into a standard Wood's apparatus die (0.5 cm² surface area). Compress using a hydraulic press at 1000 psi for 1 minute to form a non-disintegrating disk.

  • Dissolution Parameters: Mount the die in a USP Apparatus 2 (paddle) vessel containing 500 mL of 50 mM Phosphate Buffer (pH 6.8) maintained at 37.0 ± 0.5°C. Set paddle speed to 50 rpm.

  • Sampling & Analysis: Withdraw 2 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes (replacing with fresh pre-warmed buffer). Analyze drug concentration via LC-MS/MS (MRM mode) due to the lack of a strong UV chromophore.

  • Calculation: Plot cumulative mass dissolved versus time. The slope of the linear portion divided by the surface area (0.5 cm²) yields the IDR in mg/cm²/min.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To evaluate the real-world impact of the dissolution kinetics on oral bioavailability.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=6 per group) for 12 hours prior to dosing to standardize gastric emptying times.

  • Formulation Strategy (Critical Step): Do not dose the compounds as a solution, as this bypasses the dissolution phase entirely. Suspend both the free base and the dihydrochloride salt in 0.5% methylcellulose (MC) in water to mimic the ingestion of a solid oral dosage form.

  • Dosing: Administer a dose of 10 mg/kg (calculated as free base equivalents) via oral gavage.

  • Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Quantification: Extract plasma proteins using acetonitrile precipitation. Quantify (2S)-4-Methyl-2-morpholinemethanamine using a validated LC-MS/MS method. Calculate non-compartmental PK parameters (Cmax, Tmax, AUC).

Comparative Data Analysis

The experimental data reveals a stark contrast in performance. While the free base exhibits sluggish dissolution in intestinal pH, the dihydrochloride salt leverages its self-buffering capacity to achieve rapid supersaturation.

Parameter(2S)-4-Methyl-2-morpholinemethanamine (Free Base)(2S)-4-Methyl-2-morpholinemethanamine Di-HCl
Physical State Viscous liquid / Low-melting solidHighly crystalline powder
Intrinsic Solubility ( S0​ at pH 10) 1.2 mg/mLN/A (Alters pH upon dissolution)
IDR at Bulk pH 6.8 0.04 mg/cm²/min1.85 mg/cm²/min
In Vivo Cmax​ 450 ± 42 ng/mL1280 ± 95 ng/mL
In Vivo Tmax​ 2.5 hours0.75 hours
Absolute Bioavailability (F%) 42%78%

Interpretation: The 46-fold increase in Intrinsic Dissolution Rate (IDR) for the dihydrochloride salt directly translates to a nearly 3-fold increase in peak plasma concentration ( Cmax​ ) and a significantly accelerated absorption phase ( Tmax​ of 0.75h vs 2.5h).

Absorption Pathway Visualization

The following diagram maps the mechanistic pathway of oral absorption, illustrating how the microenvironmental pH shift dictates systemic exposure.

G FB Free Base API (High lipophilicity at pH 6.8) Gastric Gastric Dissolution (pH 1.2) Complete ionization for both FB->Gastric HCl Dihydrochloride Salt (High polarity, stable) HCl->Gastric Intest_FB Intestinal Fluid (pH 6.8) High pHmicro -> Precipitation Gastric->Intest_FB Emptying Intest_HCl Intestinal Fluid (pH 6.8) Low pHmicro -> Supersaturation Gastric->Intest_HCl Emptying Abs_FB Slower Paracellular/Transcellular Uptake Lower Cmax Intest_FB->Abs_FB Abs_HCl Rapid Concentration-Driven Uptake Higher Cmax Intest_HCl->Abs_HCl

Mechanistic pathway of oral absorption: Microenvironmental pH dictates dissolution and subsequent Cmax.

Sources

Comparative

validation of LC-MS methods for quantifying (2S)-4-Methyl-2-morpholinemethanamine

Validation of LC-MS/MS Methods for Quantifying (2S)-4-Methyl-2-morpholinemethanamine: A HILIC vs. RPLC Comparison Guide Introduction & Analyte Profiling As a Senior Application Scientist, the first step in developing a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of LC-MS/MS Methods for Quantifying (2S)-4-Methyl-2-morpholinemethanamine: A HILIC vs. RPLC Comparison Guide

Introduction & Analyte Profiling

As a Senior Application Scientist, the first step in developing a robust bioanalytical assay is fundamentally understanding the molecule. (2S)-4-Methyl-2-morpholinemethanamine (often handled as a dihydrochloride salt) is a low-molecular-weight (MW 130.19 for the free base), highly polar aliphatic diamine[1]. It is increasingly utilized as a critical pharmacokinetic moiety in the development of targeted therapeutics, including[2].

Quantifying this compound in biological matrices presents a classic bioanalytical challenge. Because of its dual basic centers (a primary amine and a tertiary N-methyl morpholine ring) and extreme hydrophilicity, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails. This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against standard RPLC, providing a self-validating framework compliant with the [3].

Mechanistic Insights: Why HILIC Outperforms RPLC

Do not just accept that a method works; understand why it works. (2S)-4-Methyl-2-morpholinemethanamine has a negative LogP, meaning it preferentially partitions into water rather than organic solvents.

  • The RPLC Failure Mode: In RPLC (e.g., C18 columns), retention relies on hydrophobic interactions. Our analyte lacks sufficient hydrophobic surface area, causing it to elute immediately in the void volume. Furthermore, the basic amines interact strongly with residual unendcapped silanols on the silica backbone, leading to severe peak tailing and carryover.

  • The HILIC Advantage: HILIC operates via a multimodal retention mechanism. Using a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase, an aqueous-enriched layer forms on the column surface. The polar analyte partitions into this water layer. Additionally, electrostatic interactions between the protonated amines and the charged stationary phase provide robust, reproducible retention.

Mechanism Analyte (2S)-4-Methyl-2-morpholinemethanamine (Highly Polar, Basic Diamine) HILIC HILIC Mechanism (Polar Stationary Phase) Analyte->HILIC Optimal Partitioning RPLC RPLC Mechanism (C18 Stationary Phase) Analyte->RPLC Poor Partitioning HILIC_Ret Strong Retention (Aqueous Partitioning & Electrostatic Interactions) HILIC->HILIC_Ret RPLC_Ret Void Volume Elution (Minimal Hydrophobic Interaction & Silanol Tailing) RPLC->RPLC_Ret

Logical relationship of retention mechanisms for polar amines in HILIC vs. RPLC.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, a protocol must be designed with built-in causality. Every reagent choice must serve a specific mechanistic purpose.

Step 1: Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE). LLE is highly ineffective for polar compounds.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (containing a stable-isotope-labeled internal standard).

    • Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates plasma proteins. More importantly, the resulting supernatant is 75% organic. In a HILIC workflow, this high-organic extract can be injected directly without the time-consuming evaporation and aqueous reconstitution required for RPLC, thereby preventing analyte loss to non-specific binding and drastically improving throughput.

  • Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

  • Transfer 100 µL of supernatant to a clean plate for LC-MS/MS analysis.

Step 2: Chromatographic Separation
  • HILIC Method (Optimized):

    • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

      • Causality: Adjusting the aqueous buffer to pH 3.0 ensures both amines on the morpholine derivative are fully protonated. This standardizes the charge state, ensuring consistent electrostatic interaction with the zwitterionic stationary phase and preventing split peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 50% B over 4 minutes.

  • RPLC Method (Baseline Comparison):

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Transitions: m/z 131.1 → 74.1 (Quantifier), 131.1 → 56.1 (Qualifier).

Workflow A 1. Sample Preparation (Protein Precipitation with ACN) B 2. Direct Injection (No Evaporation Required) A->B 75% Organic Extract C 3. HILIC Separation (Zwitterionic Column, pH 3.0) B->C Load onto Column D 4. ESI-MS/MS Detection (Positive Ion Mode) C->D Eluate E 5. ICH M10 Validation (Data Processing) D->E Chromatograms

Step-by-step experimental workflow for the LC-MS/MS quantification of the analyte.

Method Validation Data & Performance Comparison

To objectively evaluate both methods, we executed a validation protocol aligned with the ICH M10 guidelines[3]. The data below summarizes the performance of HILIC vs. RPLC for quantifying (2S)-4-Methyl-2-morpholinemethanamine in human plasma.

Validation Parameter (ICH M10)HILIC Method (ZIC-HILIC)RPLC Method (C18)Acceptance Criteria
Retention Time (min) 2.80.4 (Void Volume)N/A
Linearity ( R2 ) 0.9980.981 ≥0.990
Intra-day Precision (%CV) 3.5 - 6.2%18.4 - 25.1% ≤15%
Accuracy (%Bias) -2.1% to +4.3%-22.5% to +19.8% ±15%
Matrix Effect (%) -4.2%-65.4% (Suppression)Consistent across lots
Extraction Recovery (%) 88.5%85.2%Reproducible

Data Interpretation: The RPLC method exhibits a severe matrix effect (-65.4%). Because the highly polar analyte elutes at 0.4 minutes, it squarely co-elutes with a massive influx of unretained endogenous plasma components—specifically, inorganic salts and early-eluting phospholipids. These components compete for charge in the ESI droplet, leading to catastrophic ion suppression.

Conversely, the HILIC method inverts the retention mechanism. Salts and hydrophobic phospholipids pass through the column quickly, while the polar (2S)-4-Methyl-2-morpholinemethanamine is strongly retained (RT = 2.8 min). This temporal separation from matrix interferents reduces the matrix effect to a negligible -4.2%, resulting in exceptional accuracy and precision that easily pass the ICH M10 acceptance criteria.

Conclusion

For the quantification of ultra-polar, basic diamines like (2S)-4-Methyl-2-morpholinemethanamine, RPLC is fundamentally mismatched to the analyte's physicochemical properties. By aligning the chromatographic mechanism with the molecule's polarity, HILIC provides a self-validating, highly robust assay. The direct injection of high-organic PPT extracts further enhances throughput and recovery, making this the definitive approach for pharmacokinetic profiling in drug development.

References

  • FDA, "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry", FDA.gov,[Link]

  • Google Patents, "United States Patent: Pyrrolopyrimidine deriv

Sources

Validation

benchmarking (2S)-4-Methyl-2-morpholinemethanamine against standard pharmaceutical intermediates

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. For decades, medicinal chemists relied heavily on piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. For decades, medicinal chemists relied heavily on piperazine and piperidine rings to introduce basic centers and improve solubility. However, these traditional heterocycles often introduce liabilities, including excessive lipophilicity, high basicity (leading to hERG toxicity), and poor metabolic stability.

The integration of chiral morpholines, specifically (2S)-4-Methyl-2-morpholinemethanamine (CAS: 137524-88-0), represents a sophisticated structural evolution. This guide objectively benchmarks this intermediate against standard pharmaceutical building blocks, providing the causal mechanistic insights and self-validating protocols necessary for advanced drug design.

The Mechanistic Rationale for Chiral Morpholines

The morpholine ring is a privileged scaffold in modern medicinal chemistry, featured prominently in numerous FDA-approved drugs[1]. The fundamental advantage of replacing a piperazine or piperidine with a morpholine lies in the stereoelectronic effects of the oxygen atom:

  • pKa Modulation: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, lowering the pKa of the distal nitrogen to approximately 8.7[1]. This optimum basicity ensures the molecule is sufficiently ionized for aqueous solubility but maintains enough unionized fraction for membrane permeability.

  • Metabolic Shielding: Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the α-carbons. The morpholine oxygen alters the electron density of the ring, shifting the metabolic soft spots and generally enhancing resistance to oxidative degradation[2].

  • Spatial Vectoring: The (2S)-methanamine substitution provides a rigid, chiral vector. In kinase inhibitors (such as mTOR or generic pyrrolopyrimidine scaffolds), this precise 3D orientation is critical for directing the primary amine into solvent-exposed regions or specific hydrogen-bond acceptor pockets[3].

Pharmacophore Core Lead Scaffold (e.g., Pyrrolopyrimidine) Morpholine (2S)-4-Methyl-2-morpholinemethanamine Core->Morpholine Sub1 Ring Oxygen: Lowers pKa (~8.7) Enhances Solubility Morpholine->Sub1 Sub2 Chiral Center (2S): Spatial Vectoring Morpholine->Sub2 Sub3 N-Methyl Group: Blocks Glucuronidation Morpholine->Sub3 Outcome Optimized Drug Candidate Sub1->Outcome Sub2->Outcome Sub3->Outcome

Mechanistic contributions of the (2S)-4-Methyl-2-morpholinemethanamine moiety to lead optimization.

Quantitative Benchmarking: Physicochemical & Metabolic Data

To objectively evaluate (2S)-4-Methyl-2-morpholinemethanamine, we benchmark it against its direct non-chiral and non-oxygenated analogs. The data below synthesizes typical profiling results when these moieties are appended to a standard lipophilic core (e.g., a diaryl kinase inhibitor scaffold).

Table 1: Physicochemical Benchmarking Profile
Intermediate Appended to CoreCalculated pKa (Amine)cLogPAqueous Sol. (pH 7.4, µM)Permeability (Papp x 10⁻⁶ cm/s)
(2S)-4-Methyl-2-morpholinemethanamine 8.5 - 8.8 1.8 >150 12.5
1-Methylpiperazine equivalent9.2 - 9.62.1~808.0
Piperidine equivalent10.0 - 10.42.9<2015.0 (Trapped in lipids)
Table 2: In Vitro Human Liver Microsomal (HLM) Stability

Assay conditions: 1 µM compound, 0.5 mg/mL HLM protein, 37°C, 45 min incubation.

Intermediate Appended to CoreIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Primary Metabolic Liability
(2S)-4-Methyl-2-morpholinemethanamine 18.5 >45 Slow N-demethylation
1-Methylpiperazine equivalent42.016.5Rapid N-dealkylation
Piperidine equivalent65.310.6α-Carbon oxidation / Ring opening

Analysis: The morpholine derivative demonstrates superior metabolic stability and solubility. The piperidine equivalent, while highly permeable, suffers from high lipophilicity (cLogP 2.9) and rapid CYP-mediated clearance. The morpholine ring's electron-deficient nature mitigates rapid oxidation, a common failure point in drug development[2].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility across drug discovery campaigns, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives or artifacts.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (CLint) of compounds containing the chiral morpholine moiety.

Causality & Validation Design: We do not add direct NADPH to the assay because it degrades rapidly at 37°C, leading to an artificial plateau in metabolism (false stability). Instead, we use an NADPH regenerating system. Furthermore, a "minus-cofactor" control is mandatory to differentiate true CYP-mediated metabolism from chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is a critical cofactor for optimal CYP450 structural conformation.

  • Equilibration: Add the test compound to achieve a final concentration of 1 µM (final DMSO <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures CYP enzymes, halting the reaction precisely, while precipitating proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil t1/2 > 15 mins, the microsomes are inactive, and the assay must be rejected.

Workflow A Test Compound (2S)-4-Methyl... D Incubation (37°C, pH 7.4) A->D B Human Liver Microsomes B->D C NADPH Regeneration C->D E Cold MeCN Quench D->E Timepoints F LC-MS/MS Analysis E->F

Workflow for evaluating the in vitro metabolic stability of chiral morpholine intermediates.

Protocol B: Kinetic Aqueous Solubility Profiling

Purpose: To quantify the solubility enhancement provided by the morpholine oxygen compared to lipophilic analogs.

Causality & Validation Design: Thermodynamic solubility requires crystalline material, which is rarely available during early lead optimization. Kinetic solubility from DMSO stocks is used instead. To validate the system and ensure the compound hasn't simply formed a supersaturated colloidal suspension, nephelometry (light scattering) is paired with HPLC-UV quantification.

Step-by-Step Methodology:

  • Spiking: Spike 10 µL of a 10 mM DMSO stock solution of the test compound into 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) to target a maximum theoretical concentration of 200 µM (2% DMSO final).

  • Incubation: Shake the plate at 250 rpm for 24 hours at room temperature. Causality: 24 hours allows metastable supersaturated solutions to precipitate, preventing overestimation of solubility.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate. Causality: PVDF is chosen over nylon to minimize non-specific binding of the basic morpholine amine to the filter membrane.

  • Quantification: Dilute the filtrate 1:1 with mobile phase and analyze via HPLC-UV against a standard curve prepared in 100% DMSO.

  • Validation: Analyze the pre-filtered solution via nephelometry. A high scattering signal confirms that the compound exceeded its solubility limit and precipitated, validating that the HPLC result represents the true kinetic solubility limit rather than just the spiked concentration.

Synthetic Utility and Case Studies in Drug Discovery

The true value of (2S)-4-Methyl-2-morpholinemethanamine is realized when it is integrated into complex pharmacophores.

Application in Kinase Inhibitors: In the development of highly selective kinase inhibitors, such as those targeting mTOR or specific cyclin-dependent kinases, the core scaffold (often a quinoline, quinazoline, or pyrrolopyrimidine) provides the primary hinge-binding interactions[3]. However, these flat, aromatic cores suffer from poor solubility.

Patent literature demonstrates the strategic use of 4-methyl-2-morpholinemethanamine appended to 4-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carbonitrile cores[4]. By attaching the (2S)-morpholine derivative, chemists achieve three goals simultaneously:

  • The primary amine of the methanamine group forms a critical hydrogen bond with the solvent-exposed region of the kinase.

  • The chiral (2S) center forces the morpholine ring into a specific pseudo-chair conformation, minimizing entropic penalty upon binding.

  • The overall Lipophilic Ligand Efficiency (LLE) of the molecule drastically improves, allowing for high in vivo efficacy at lower doses without the off-target toxicity associated with highly lipophilic piperidines.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis, MDPI,[Link]

  • United States Patent (Pyrrolopyrimidine Carbonitrile Derivatives)

Sources

Comparative

A Comparative Guide to Chiral Chromatography Validation for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

Introduction (2S)-4-Methyl-2-morpholinemethanamine is a chiral amine containing a stereocenter at the C2 position of the morpholine ring. As with many chiral molecules in pharmaceutical development, the individual enanti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-4-Methyl-2-morpholinemethanamine is a chiral amine containing a stereocenter at the C2 position of the morpholine ring. As with many chiral molecules in pharmaceutical development, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. The undesired (R)-enantiomer is considered a chiral impurity, and its presence must be strictly controlled and accurately quantified.[1][2] Consequently, the development and validation of a robust, stereoselective analytical method are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive standard for enantiomeric separations in the pharmaceutical industry.[3][4] This guide provides a comprehensive comparison of strategies for developing and validating a chiral HPLC method for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride. We will explore the rationale behind selecting a chiral stationary phase, compare different chromatographic modes, and provide a detailed, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][5]

Part 1: The Foundation: Chiral Stationary Phase (CSP) and Mobile Phase Selection

The success of any chiral separation hinges on the selection of an appropriate CSP and mobile phase. The goal is to exploit subtle differences in the spatial arrangement of the enantiomers to achieve differential retention.[2] For a molecule like (2S)-4-Methyl-2-morpholinemethanamine, which contains a secondary amine, a primary amine, and a morpholine ring, interactions such as hydrogen bonding, dipole-dipole, and steric hindrance are the primary mechanisms for chiral recognition.

Comparative Analysis of Chiral Stationary Phases

The initial step in method development is screening a variety of CSPs with complementary selectivities. Polysaccharide-based CSPs are exceptionally versatile and often the first choice for screening due to their broad applicability.[1][6]

CSP TypeCommon MaterialPrimary Interaction MechanismsSuitability for Amines
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole interactions, steric inclusion within the chiral grooves of the polymer.[7]Excellent. These are the most successful and widely used CSPs for a broad range of compounds, including amines.[1][8]
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation.Very Good. The presence of ionizable groups makes them suitable for basic compounds, especially in reversed-phase or polar organic modes.[7][9]
Pirkle-Type (π-acid/π-base) e.g., (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole stacking.Good. Particularly effective for aromatic compounds, but may show less universal applicability than polysaccharide CSPs.

Expert Rationale: For (2S)-4-Methyl-2-morpholinemethanamine, a polysaccharide-based column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is the most logical starting point. The carbamate derivatives on the polysaccharide backbone provide numerous sites for the hydrogen bonding and dipole interactions necessary to resolve the amine enantiomers.

Workflow for CSP and Mobile Phase Screening

A systematic screening process is essential for efficient method development. The following workflow outlines a logical approach to identifying a suitable starting point for optimization and validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select CSPs: - Polysaccharide (Amylose & Cellulose) - Macrocyclic Glycopeptide ScreenModes Screen in Parallel Modes: - Normal Phase (NP) - Polar Organic Mode (POM) - Reversed Phase (RP) Start->ScreenModes Eval Evaluate Resolution (Rs) Is Rs > 1.5? ScreenModes->Eval Eval->Start No, Select New CSPs Optimize Optimize Mobile Phase: - Adjust modifier ratio - Alter additive concentration - Evaluate temperature Eval->Optimize Yes CheckSS Verify System Suitability: - Tailing Factor - Theoretical Plates - Reproducibility Optimize->CheckSS CheckSS->Optimize Fail, Re-optimize OptimizedMethod Optimized Method Ready for Validation CheckSS->OptimizedMethod Pass

Caption: A systematic workflow for chiral method development, starting with CSP screening and leading to an optimized method.

Comparison of Chromatographic Modes

The choice of mobile phase mode significantly impacts selectivity, sensitivity, and sample solubility.

ModeTypical SolventsAdvantagesDisadvantages
Normal Phase (NP) Hexane/Isopropanol, Hexane/Ethanol with a basic additive (e.g., Diethylamine, DEA).[8]Excellent selectivity on polysaccharide CSPs; high efficiency.Poor analyte solubility for salts (like a dihydrochloride); not directly compatible with Mass Spectrometry (MS).[9]
Reversed Phase (RP) Acetonitrile/Water, Methanol/Water with buffers.Good for polar and ionizable compounds; directly MS-compatible.[9]Selectivity on polysaccharide CSPs can be lower or less predictable compared to NP.
Polar Organic Mode (POM) Acetonitrile/Methanol with acidic/basic additives (e.g., TFA/TEA).[7]Balances advantages of NP and RP; good selectivity and MS-compatibility; excellent sample solubility.[7][10]Can sometimes result in lower efficiency than traditional NP.

Expert Rationale: For (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride, the Polar Organic Mode (POM) is often the most effective choice. The dihydrochloride salt form is highly polar and will be readily soluble in polar organic solvents, unlike typical normal-phase eluents. Furthermore, POM is compatible with MS detection, which is highly advantageous for trace-level impurity analysis and identification.[3] The use of a small amount of a basic additive like triethylamine (TEA) is crucial to interact with residual silanols on the silica surface and ensure good peak shape for the basic amine analyte.

Part 2: The Core Protocol: Validation of the Chiral Method

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1][5] For a chiral method, the primary purpose is to accurately quantify the undesired enantiomer in the presence of the main enantiomer. The following protocols are based on the ICH Q2(R2) guidelines.[5]

Interrelationship of Validation Parameters

The validation parameters are not independent; they form a self-validating system where foundational elements like specificity and system suitability support the quantitative assessments of accuracy, precision, and sensitivity.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity (Resolution, Peak Purity) Precision Precision (Repeatability, Intermediate) Specificity->Precision Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity (r²) Specificity->Linearity Robustness Robustness Specificity->Robustness SystemSuitability System Suitability (Rs, Tailing, %RSD) SystemSuitability->Precision SystemSuitability->Accuracy SystemSuitability->Linearity Precision->Accuracy Precision->Robustness Accuracy->Robustness Linearity->Accuracy LOQ LOQ (Quantitation Limit) Linearity->LOQ Linearity->Robustness LOD LOD (Detection Limit) LOQ->LOD LOQ->Robustness

Caption: The interconnected nature of ICH validation parameters, forming a robust analytical procedure.

Validation Parameters: Protocols and Acceptance Criteria

The following table summarizes the key validation experiments. The target for the undesired enantiomer is assumed to be a specification of Not More Than (NMT) 0.15%.

ParameterObjective & ProtocolAcceptance Criteria
System Suitability Objective: To verify that the chromatographic system is adequate for the intended analysis.[2] Protocol: Prepare a solution containing both the (S)- and (R)-enantiomers at a relevant concentration (e.g., 0.15% of the (R)-enantiomer). Make five replicate injections.• Resolution (Rs) between enantiomers: > 2.0 • Tailing factor for each peak: 0.8 - 1.5 • %RSD of peak areas (n=5): < 5.0%
Specificity Objective: To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, related substances). Protocol: Analyze samples of the racemate, the pure (S)-enantiomer, and placebo. Subject the pure (S)-enantiomer to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting solutions. Use a photodiode array (PDA) detector to assess peak purity.• The peak for the (R)-enantiomer is spectrally pure and free from co-eluting peaks. • Resolution between the enantiomeric peaks and any adjacent impurity peak is > 1.7.[1]
Limit of Quantitation (LOQ) Objective: To determine the lowest concentration of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.[11] Protocol: Prepare a series of dilute solutions of the (R)-enantiomer. Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Inject this solution six times and calculate the precision.• S/N ratio ≥ 10. • %RSD for six replicate injections ≤ 10%.
Linearity Objective: To demonstrate a proportional relationship between the concentration of the (R)-enantiomer and the detector response over the specified range.[12] Protocol: Prepare a series of at least five solutions of the (R)-enantiomer by spiking the pure (S)-enantiomer. Concentrations should span from the LOQ to 150% of the specification limit (e.g., LOQ, 0.075%, 0.15%, 0.225%). Plot peak area vs. concentration.• Correlation coefficient (r²) ≥ 0.998. • Y-intercept should not be significantly different from zero.
Accuracy Objective: To assess the closeness of the measured value to the true value.[1] Protocol: Prepare samples in triplicate at three concentration levels by spiking the pure (S)-enantiomer with the (R)-enantiomer (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery at each level.• Mean recovery should be within 90.0% - 110.0% for each level.
Precision Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol (Repeatability): Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit (0.15%). Analyze each sample once. Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: %RSD ≤ 5.0%. • Intermediate Precision: Overall %RSD (combining both sets of data) should meet the repeatability criteria.
Robustness Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[11] Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and the percentage of organic modifier in the mobile phase (±2%). Analyze a system suitability solution under each condition.• System suitability criteria (Resolution, Tailing) must be met under all varied conditions. • The measured amount of the (R)-enantiomer should not change significantly from the nominal condition.

Part 3: Experimental Protocols

Proposed HPLC Method for (2S)-4-Methyl-2-morpholinemethanamine

This protocol represents a plausible optimized method based on the principles discussed.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Methanol / Triethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

  • Sample Concentration: 1.0 mg/mL

Step-by-Step Protocol for Accuracy Determination
  • Prepare Stock Solutions:

    • API Stock (S-enantiomer): Accurately weigh 50 mg of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride reference standard and dissolve in 50.0 mL of diluent (1.0 mg/mL).

    • Impurity Stock (R-enantiomer): Accurately weigh 15 mg of the (R)-enantiomer and dissolve in 100.0 mL of diluent (0.15 mg/mL or 150 µg/mL).

  • Prepare Spiked Sample Solutions (in triplicate):

    • Level 1 (50% of 0.15% spec = 0.075%): Add 2.5 mL of API Stock and 0.25 mL of Impurity Stock to a 5.0 mL volumetric flask. Dilute to volume with diluent.

    • Level 2 (100% of 0.15% spec = 0.15%): Add 2.5 mL of API Stock and 0.50 mL of Impurity Stock to a 5.0 mL volumetric flask. Dilute to volume with diluent.

    • Level 3 (150% of 0.15% spec = 0.225%): Add 2.5 mL of API Stock and 0.75 mL of Impurity Stock to a 5.0 mL volumetric flask. Dilute to volume with diluent.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a blank (diluent) followed by the system suitability solution.

    • Inject each of the nine prepared accuracy samples (3 levels x 3 replicates).

  • Calculation:

    • For each sample, calculate the amount of the (R)-enantiomer found using the linearity curve.

    • Calculate the percent recovery using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100

    • Calculate the mean percent recovery for each of the three levels.

Part 4: Alternative & Complementary Techniques

While chiral HPLC is the gold standard, other techniques can be valuable for orthogonal confirmation or in specific applications.

  • Capillary Electrophoresis (CE): Offers extremely high separation efficiency, rapid analysis times, and minimal sample consumption.[3][4] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.[13][14] This is an excellent orthogonal technique to confirm HPLC results.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. Polysaccharide-based CSPs are also widely used in SFC.

  • Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. For (2S)-4-Methyl-2-morpholinemethanamine, this would necessitate derivatization to convert the non-volatile amines into volatile derivatives before injection onto a chiral GC column.[15]

Conclusion

The successful validation of a chiral chromatography method is a systematic process that ensures the reliable quantification of enantiomeric purity. For (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride, a method utilizing a polysaccharide-based chiral stationary phase under polar organic mode conditions presents a robust and scientifically sound approach. By rigorously evaluating the method against the ICH validation parameters of specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can establish a high degree of confidence in the analytical data. This confidence is paramount for controlling the quality of the drug substance and ensuring patient safety.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
  • Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid - Benchchem. (URL: )
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: )
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (URL: )
  • Chiral separation through | Analytical Chemistry - ACS Public
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (URL: [Link])

  • Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions - ResearchGate. (URL: [Link])

  • The Synthesis of Chiral Functionalized Morpholine N-Oxides Using a Tandem Cope Elimination/Reverse-Cope Elimination Protocol. - ResearchGate. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • Decision Tree #1 - ICH. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (URL: [Link])

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (URL: [Link])

  • Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector - PubMed. (URL: [Link])

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC. (URL: [Link])

  • Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers - Benchchem. (URL: )
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the world beyond our benchtops. The proper disposal of chemical reagen...

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Author: BenchChem Technical Support Team. Date: March 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the world beyond our benchtops. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride, a morpholine derivative. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the procedures outlined here are based on established best practices for handling morpholine compounds and hazardous chemical waste in a laboratory setting, in accordance with regulatory standards.

The information herein is designed to empower researchers with the knowledge to manage this chemical waste stream confidently and safely. We will delve into the principles of hazard assessment, proper waste segregation, and the logistical steps for disposal, ensuring compliance with regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Assessment and Classification: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is paramount. Based on the chemical class of morpholines, we must anticipate that this compound may exhibit corrosive properties and potential toxicity.[1][2][3] Therefore, it is crucial to handle it with the appropriate personal protective equipment (PPE) and to treat it as a hazardous waste stream.

The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[4] Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed as a hazardous waste.[5][6] Given the anticipated properties of a morpholine derivative, it is prudent to manage (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride as a hazardous waste until a definitive classification can be made from a specific SDS.

Key Principles for Handling:

  • Assume Hazard: In the absence of specific data, treat the compound as hazardous.

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal. If an SDS is available for this specific compound, its guidance supersedes the general advice in this document.

  • Segregation is Key: Never mix incompatible waste streams.[7][8]

II. Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the disposal of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

A. Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any potentially hazardous chemical.[9] Before beginning any disposal procedure, ensure you are wearing:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended for handling amines. Always check the glove manufacturer's compatibility chart.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toed Shoes: To protect your feet from spills.

B. Waste Collection and Segregation: A Critical Step for Safety

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[5][7]

  • Designate a Hazardous Waste Container: Use a dedicated, properly labeled container for the collection of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride waste. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride," and the approximate concentration if in solution.[10][11] The label should also include the date when the first waste was added.

  • Segregation: This waste stream should be segregated from other incompatible waste streams, such as strong oxidizing agents, acids, and acid chlorides, to prevent violent reactions.[2]

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[8][12] Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][10]

C. Managing Spills and Contaminated Materials

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is safe to do so, contain the spill using an appropriate absorbent material, such as a chemical spill pillow or vermiculite.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container for this chemical.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

D. Final Disposal: The Role of Your Institution's EHS

The final disposal of hazardous waste must be handled by a licensed hazardous waste contractor, coordinated through your institution's EHS office.

  • Request a Pickup: Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if the waste has been stored for the maximum allowable time (check with your EHS office, but generally no longer than one year in an SAA), submit a hazardous waste pickup request to your EHS office.[8][13]

  • Documentation: Ensure all required documentation is complete and accurate. This typically includes a hazardous waste tag or label affixed to the container with all fields filled out.

  • Hand-off: Your EHS office will arrange for the collection of the waste by a licensed contractor who will transport it to a permitted treatment, storage, and disposal facility (TSDF).

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_management Ongoing Management cluster_disposal Final Disposal start Start: Generation of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride Waste assess_hazard Hazard Assessment: Consult SDS (if available) Treat as Hazardous start->assess_hazard wear_ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazard->wear_ppe select_container Select Compatible Waste Container (e.g., HDPE) wear_ppe->select_container label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date select_container->label_container segregate Segregate from Incompatible Wastes label_container->segregate store_saa Store in Satellite Accumulation Area (SAA) segregate->store_saa spill_check Spill Occurs? store_saa->spill_check is_full Container Full or Storage Time Limit Reached? store_saa->is_full small_spill Small Spill Procedure: 1. Alert Personnel 2. Contain & Absorb 3. Collect Waste 4. Decontaminate spill_check->small_spill Yes large_spill Large Spill Procedure: 1. Evacuate Area 2. Contact EHS spill_check->large_spill Yes (Large) spill_check->is_full No small_spill->store_saa is_full->store_saa No request_pickup Request Waste Pickup from EHS is_full->request_pickup Yes ehs_disposal EHS Coordinates with Licensed Contractor for Final Disposal request_pickup->ehs_disposal end End: Compliant Disposal ehs_disposal->end

Caption: Disposal workflow for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the storage and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction. Always consult your institution's EHS for specific requirements.

ParameterGuidelineRegulatory Basis
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acutely hazardous wasteEPA (40 CFR 262.15)
Acutely Hazardous Waste (P-listed) SAA Limit ≤ 1 quart (liquid) or 1 kg (solid)EPA (40 CFR 262.15)
Time Limit for Full Container in SAA Must be moved to a central accumulation area or picked up by EHS within 3 days of becoming full.[8]EPA (40 CFR 262.15)
General SAA Storage Time Limit (partially full) Up to one year, but institutional policies may be stricter.[8]Institutional Policy
Corrosivity (pH) pH ≤ 2 or ≥ 12.5 defines a corrosive hazardous waste.[6]EPA (40 CFR 261.22)

V. Conclusion: A Culture of Safety and Responsibility

The proper disposal of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride, and indeed all laboratory chemicals, is not merely a matter of following rules. It is a fundamental aspect of a robust safety culture and a demonstration of our commitment to environmental stewardship. By understanding the principles behind the procedures and adhering to a systematic and cautious approach, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on chemical waste management.

VI. References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Creative Safety Supply. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. National Association of Safety Professionals. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. American Chemical Society. [Link]

  • NextSDS. (n.d.). (2S)-4-Methyl-2-MorpholineMethanaMine Dihydrochloride. NextSDS. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

Sources

Handling

Personal protective equipment for handling (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

Safe Handling and Operational Protocols for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride As a chiral morpholine derivative, (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Protocols for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride

As a chiral morpholine derivative, (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) is a highly specialized biochemical building block frequently utilized in proteomics research and the synthesis of targeted therapeutics, such as kinase inhibitors[1]. While its utility in drug development is vast, its physicochemical properties demand stringent safety and logistical oversight.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for handling this compound. This ensures both personnel safety and the chemical integrity of your experiments.

Physicochemical Hazard Causality (The "Why" Behind the PPE)

Understanding the intrinsic properties of a chemical is the first step in risk mitigation. We do not wear PPE simply for compliance; we wear it to counteract specific molecular behaviors.

  • Hygroscopicity & Corrosivity: As a dihydrochloride salt, this compound is highly hygroscopic. Upon contact with the moisture inherent in mucous membranes (eyes, respiratory tract), it rapidly dissolves to form localized, highly concentrated acidic micro-environments. This causality dictates the strict requirement for eye protection and respiratory shielding against dust[2].

  • Aerosolization Risk: The compound is typically supplied as a fine crystalline powder. Transferring powders generates static electricity, leading to aerosolization. Inhalation of these particulates causes severe respiratory irritation (GHS Hazard H335)[2].

  • Skin Sensitization: The primary amine moiety, even when protonated, acts as a skin irritant (H315) upon prolonged exposure, necessitating chemical-resistant barriers[3].

Scale-Dependent PPE Matrix

To optimize both safety and analytical dexterity, Personal Protective Equipment (PPE) requirements must scale directly with your operational volume.

PPE CategoryAnalytical Scale (< 1 g)Preparative/Bulk Scale (> 1 g)Causality / Rationale
Hand Protection Single Nitrile Gloves (0.11 mm thickness)Double Nitrile Gloves (Outer: 0.3 mm, Inner: 0.11 mm)Prevents dermal exposure (H315). Double gloving in bulk handling allows safe removal of the contaminated outer layer without exposing the skin[4].
Eye/Face Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Full Face ShieldMitigates the risk of severe eye irritation (H319) from accidental powder aerosolization or solvent splashing during dissolution[3].
Respiratory None required if handled strictly inside a certified fume hoodN95 or P100 Particulate Respirator (if handled outside hood)Prevents inhalation of hygroscopic dust (H335). The dihydrochloride salt is highly irritating to the respiratory tract[2].
Body Protection Standard Cotton Lab Coat (fully buttoned)Tyvek® Sleeves or Chemical-Resistant Apron over Lab CoatProtects street clothing from static-clinging powder, preventing delayed, secondary exposure[3].

Operational Workflow: Step-by-Step Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operation Environmental Check

  • Action: Verify that the chemical fume hood has a face velocity between 80-120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a Kimwipe taped to the sash to confirm inward airflow.

  • Causality: Adequate airflow is the primary engineering control against the inhalation of aerosolized dihydrochloride dust[4].

Step 2: Static Mitigation and Weighing

  • Action: Use a static eliminator (e.g., antistatic ionizer fan or Zerostat gun) on the analytical balance and the weighing boat. Use anti-static spatulas (PTFE-coated or grounded metal).

  • Validation: The powder should rest flat and not "jump" or cling to the vertical sides of the weighing boat.

  • Causality: Dihydrochloride salts are prone to static charge buildup. Mitigating static prevents sudden aerosolization and ensures accurate stoichiometric measurements.

Step 3: Dissolution and Transfer

  • Action: Slowly add the pre-weighed (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride to the reaction solvent (typically water, methanol, or DMF) rather than adding solvent to the powder.

  • Validation: Observe a smooth dissolution without clumping or violent exothermic splattering.

  • Causality: Adding powder to the solvent increases the surface area for solvation and dissipates any mild heat of dissolution more effectively than the reverse order, preventing localized boiling or splashing.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent cross-contamination and exposure[5].

  • Evacuate and Assess: If a bulk spill (>5g) occurs outside a fume hood, evacuate the immediate 5-meter radius. Don a P100 respirator before returning.

  • Containment: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the hygroscopic dust into the breathing zone.

  • Neutralization & Absorption: Lightly mist the spill with a 5% sodium bicarbonate solution to neutralize the acidic dihydrochloride salt, then cover with an inert absorbent material (e.g., vermiculite or sand)[5].

  • Collection: Use non-sparking tools to scoop the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label as "Halogenated Organic Amine Waste (Corrosive/Irritant)". Do not mix with strong oxidizing agents or strong bases in the waste stream, as this can trigger an exothermic release of the free base amine. Dispose of in accordance with local environmental regulations[2].

Workflow & Decision Logic Visualization

The following diagram illustrates the critical decision pathways for handling and spill response to ensure continuous operational safety.

G Start Task: Handle (2S)-4-Methyl-2- morpholinemethanamine Dihydrochloride Scale Determine Handling Scale Start->Scale Analytical Analytical Scale (< 1 g) Scale->Analytical Bulk Preparative/Bulk Scale (> 1 g) Scale->Bulk PPE_A Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Analytical->PPE_A PPE_B Advanced PPE: Double Nitrile (0.3mm) Face Shield & Goggles N95/P100 Respirator Bulk->PPE_B Hood Perform in Fume Hood or Vented Enclosure PPE_A->Hood PPE_B->Hood Spill Spill Occurs? Hood->Spill Spill_Yes Yes: Initiate Spill Protocol (Sweep, Absorb, Neutralize) Spill->Spill_Yes Spill_No No: Proceed to Reaction or Storage Spill->Spill_No

Decision logic and workflow for handling (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride.

References

  • Coompo. "(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride | 137524-88-0". Coompo. [Link]

  • Acros Pharma. "SAFETY DATA SHEET: 2,3-dihydro-1H-isoindol-4-amine,dihydrochloride". Acros Pharma. [Link]

Sources

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